Chrysospermin D
描述
This compound has been reported in Hypomyces chrysospermus with data available.
isolated from Apiocrea chrysosperma Ap101; amino acid sequence given in first source
属性
分子式 |
C92H144N22O23 |
|---|---|
分子量 |
1926.3 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-2-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C92H144N22O23/c1-24-91(22,113-80(134)88(16,17)108-73(127)62(48-116)104-76(130)84(8,9)107-72(126)61(99-52(7)117)43-53-32-27-26-28-33-53)81(135)103-60(42-49(3)4)71(125)101-58(37-39-64(93)118)69(123)96-46-66(120)105-87(14,15)78(132)110-85(10,11)75(129)98-50(5)67(121)97-51(6)68(122)106-90(20,21)83(137)114-41-31-36-63(114)74(128)109-92(23,25-2)82(136)112-89(18,19)79(133)111-86(12,13)77(131)102-59(38-40-65(94)119)70(124)100-55(47-115)44-54-45-95-57-35-30-29-34-56(54)57/h26-30,32-35,45,49-51,55,58-63,95,115-116H,24-25,31,36-44,46-48H2,1-23H3,(H2,93,118)(H2,94,119)(H,96,123)(H,97,121)(H,98,129)(H,99,117)(H,100,124)(H,101,125)(H,102,131)(H,103,135)(H,104,130)(H,105,120)(H,106,122)(H,107,126)(H,108,127)(H,109,128)(H,110,132)(H,111,133)(H,112,136)(H,113,134) |
InChI 键 |
YJJDNQCDOHQFFZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Natural Provenance of Chrysosplenol D: A Technical Guide
Chrysosplenol D is a polymethoxylated flavonol recognized for its significant therapeutic potential, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the natural sources of Chrysosplenol D, detailing quantitative data, experimental protocols for its isolation and analysis, and the molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Natural Sources and Distribution
Chrysosplenol D has been isolated from a select number of plant species, primarily within the Asteraceae and Saxifragaceae families. The principal documented sources are species of Artemisia and Chrysosplenium, with Artemisia annua being one of the most studied sources.[1][2] The compound is typically concentrated in the aerial parts of these plants, particularly the leaves.[3]
Quantitative Analysis of Chrysosplenol D
Direct comparative studies on the specific yield of Chrysosplenol D from various botanical sources are limited in the current scientific literature.[1] While its presence is confirmed in several species, explicit quantification (e.g., mg/g of dry weight) is not consistently reported. The table below summarizes the available data on its sources and content.
| Plant Source | Family | Plant Part(s) | Quantitative Data (Chrysosplenol D) | Analytical Method |
| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial parts, Leaves | Identified as a major flavonoid, but not explicitly quantified. Concentration is highest in the leaves and can be increased with mixed chemical and manure fertilization.[1][3] | HPLC-DAD-MS |
| Chrysosplenium grayanum | Saxifragaceae | Whole Plant | Confirmed source, but specific yield is not reported.[1][4] | Not Specified |
| Chrysosplenium alternifolium | Saxifragaceae | Not Specified | A study on four major flavonoids (including Chrysosplenol D) reported a total content of 2.456% to 4.314% of dry weight. The specific percentage for Chrysosplenol D was not provided.[5] | HPLC-PDA |
| Chrysosplenium nudicaule | Saxifragaceae | Not Specified | Identified as a constituent.[6][7] | Not Specified |
| Chrysanthemum morifolium | Asteraceae | Stems and Leaves | Isolated from this species, but quantitative yield is not specified.[8][9] | Not Specified |
Note: The lack of standardized quantitative data highlights a research gap and an opportunity for further investigation to identify high-yield natural sources for drug development purposes.
Experimental Protocols
The isolation and quantification of Chrysosplenol D from its natural sources involve standard phytochemical techniques. The following protocols are synthesized from established methodologies.
Extraction and Isolation Protocol
This protocol outlines a general workflow for the extraction, fractionation, and isolation of Chrysosplenol D from plant material, such as the aerial parts of Artemisia annua.[1]
Step 1: Preparation of Plant Material
-
Drying: Air-dry the collected aerial parts of the plant at room temperature, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Maceration: Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) or ethanol (B145695) (e.g., 10 L) at room temperature for 24-72 hours with occasional agitation.[1]
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.[1]
Step 3: Fractionation (Liquid-Liquid Partitioning)
-
Suspend the crude extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity:
-
n-hexane: To remove non-polar compounds like lipids and chlorophylls.
-
Chloroform (B151607)/Dichloromethane: To extract compounds of intermediate polarity.
-
Ethyl Acetate (B1210297): To enrich the fraction with flavonoids, including Chrysosplenol D.[1]
-
-
Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, flavonoid-rich extract.
Step 4: Chromatographic Purification
-
Column Chromatography: Subject the enriched ethyl acetate fraction to silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the compounds based on polarity.[1]
-
Preparative HPLC: Pool the fractions containing Chrysosplenol D and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]
Step 5: Structural Identification
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Quantitative Analysis Protocol via HPLC
This protocol describes a general method for the quantification of Chrysosplenol D in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1]
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol and filter it through a 0.45 µm syringe filter before injection.
-
HPLC System Conditions:
-
Quantification:
-
Generate a calibration curve using a certified reference standard of Chrysosplenol D at various concentrations.
-
Determine the concentration in the plant extract by comparing the peak area of the analyte with the calibration curve.[1]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental and biological processes associated with Chrysosplenol D.
Experimental Workflow
Biological Signaling Pathways
Chrysosplenol D exerts its biological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer and inflammation.
1. ERK1/2-Mediated Apoptosis in Breast Cancer
In triple-negative breast cancer cells, Chrysosplenol D induces apoptosis through the sustained activation of the ERK1/2 pathway.[1][10]
2. Inhibition of Topoisomerase IIα in Lung Cancer
Chrysosplenol D can induce apoptosis in non-small-cell lung cancer cells by inhibiting topoisomerase IIα (Topo IIα), which leads to DNA damage.[11]
3. Anti-inflammatory Mechanism
Chrysosplenol D exhibits anti-inflammatory properties by suppressing the activation of key transcription factors involved in the inflammatory response, such as NF-κB, through the inhibition of IκB and c-JUN phosphorylation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Artemisia annua, a Traditional Plant Brought to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and cytotoxicity of two new flavonoids from Chrysosplenium grayanum and related flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical analysis of Chrysosplenium from different species by UPLC-Q exactive orbitrap HRMS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A flavonoid compound from Chrysosplenium nudicaule inhibits growth and induces apoptosis of the human stomach cancer cell line SGC-7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Variation in bioactive compounds, antioxidant and antibacterial activity of Iranian Chrysanthemum morifolium cultivars and determination of major polyphenolic compounds based on HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Chrysosplenol D from Artemisia annua: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Chrysosplenol D, a polymethoxylated flavonol found in Artemisia annua. Chrysosplenol D has garnered significant scientific interest for its potential as an anti-cancer and anti-inflammatory agent.[1] This document details the experimental protocols for its extraction and purification, summarizes key quantitative data on its biological efficacy, and illustrates the molecular pathways it modulates.
Discovery and Biological Significance
Chrysosplenol D is a naturally occurring flavonoid that has been identified as one of the abundant bioactive compounds in extracts of Artemisia annua L.[2][3] While Artemisia annua is most renowned for the antimalarial compound artemisinin, research has revealed the presence of other constituents with significant pharmacological properties.[3] Chrysosplenol D has demonstrated potent anti-cancer activity across various cancer cell lines and exhibits notable anti-inflammatory effects.[1][4] Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways, induction of apoptosis, and regulation of inflammatory responses.[5][6]
Quantitative Data Summary
The biological activity of Chrysosplenol D has been quantified in numerous preclinical studies. The following tables summarize its efficacy in both oncological and inflammatory models.
Table 1: In Vitro Anti-Cancer Activity of Chrysosplenol D
The half-maximal inhibitory concentration (IC50) values represent the concentration of Chrysosplenol D required to inhibit the viability of cancer cell lines by 50%. Lower values are indicative of higher potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | [1][5] |
| CAL-51 | Triple-Negative Breast Cancer | 10.8 | [5] |
| CAL-148 | Triple-Negative Breast Cancer | 13.2 | [5] |
| A549 | Non-Small Cell Lung Cancer | ~5 | [5] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~36 | [1][2] |
| PC-3 | Prostate Cancer (Androgen-Independent) | >40 | [1][5] |
| DU145 | Prostate Cancer | ~20-30 | [5] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | [1] |
| MCF7 | Breast Cancer (Hormone-Sensitive) | >30 | [1] |
Note: IC50 values should be compared with caution across different studies due to potential variations in experimental conditions.
Table 2: In Vivo Anti-Inflammatory Activity of Chrysosplenol D
| Model | Treatment | Effect | Citation(s) |
| Croton oil-induced ear edema in mice | 1 and 1.5 µmol/cm² topical application | 37.76-65.89% inhibition of edema | [4] |
| LPS-induced systemic inflammatory response syndrome (SIRS) in mice | 0.07, 0.14, and 0.28 mmol/kg intragastric administration | Protected against LPS-induced SIRS | [4] |
| LPS-induced acute lung injury in mice | Intraperitoneal administration prior to LPS | Reduced levels of IL-6, IL-1β, and TNF-α in bronchoalveolar lavage fluid | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and analysis of Chrysosplenol D from Artemisia annua, as well as a common assay for evaluating its in vitro cytotoxicity.
Protocol 1: Isolation and Purification of Chrysosplenol D from Artemisia annua
This protocol is a representative method synthesized from established flavonoid isolation procedures.[7][8]
1. Plant Material Preparation:
-
Air-dry the aerial parts of Artemisia annua at room temperature in a dark, well-ventilated area.
-
Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate 1 kg of the powdered plant material with 10 L of 80% aqueous methanol (B129727) at room temperature for 24 hours, with occasional stirring.[7]
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Solvent Partitioning:
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity to fractionate the components.
-
Sequentially partition the aqueous suspension with n-hexane, chloroform, and ethyl acetate (B1210297). Chrysosplenol D is expected to be enriched in the ethyl acetate fraction due to its intermediate polarity.[7]
-
Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, flavonoid-enriched extract.
4. Chromatographic Purification (Preparative HPLC):
-
Sample Preparation: Dissolve a portion of the dried ethyl acetate fraction in methanol to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
-
Instrumentation: A preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[7][9]
-
Column: C18, 10 µm, 250 x 20 mm i.d.[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid[7]
-
-
Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes is a suitable starting point for separation.[7]
-
Flow Rate: Approximately 15 mL/min.[7]
-
Detection Wavelength: 350 nm.[7]
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to Chrysosplenol D. The identity of the peak can be confirmed by analytical HPLC-MS of the crude extract.[7]
5. Purity Analysis and Final Processing:
-
Analyze the purity of the collected fractions using an analytical HPLC system.
-
Combine the fractions containing pure Chrysosplenol D and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure Chrysosplenol D as a powder.[7]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Chrysosplenol D on cancer cell lines.[5]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
2. Compound Treatment:
-
Prepare a series of dilutions of Chrysosplenol D in the appropriate cell culture medium.
-
Treat the cells with the various concentrations of Chrysosplenol D and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically < 0.1%).[10]
3. MTT Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of Chrysosplenol D to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to Chrysosplenol D.
Caption: Experimental workflow for the isolation of Chrysosplenol D from Artemisia annua.
References
- 1. benchchem.com [benchchem.com]
- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chrysosplenol D protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Chemical constituents from Artemisia annua] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Chrysosplenol D
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Chrysosplenol D, a polymethoxylated flavonoid with significant therapeutic potential. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and the visualization of key biological pathways.
Physicochemical Properties
Chrysosplenol D is a flavonoid compound, specifically a trimethoxyflavone, that is structurally related to quercetagetin.[1][2] It has been isolated from various plant species, most notably Artemisia annua L., but also from Chrysanthemum morifolium and Chiliadenus montanus.[1][3] The compound presents as a yellow, solid powder.[3][4][5]
Data Summary
The following table summarizes the key physical and chemical properties of Chrysosplenol D.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | [2][5] |
| Molecular Formula | C₁₈H₁₆O₈ | [2][4][5][6] |
| Molecular Weight | 360.31 g/mol | [1][4][5][6] |
| CAS Number | 14965-20-9 | [1][2][4][6] |
| Appearance | Solid | [4][6] |
| Color | Yellow Powder | [3][4][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3][5] |
| DMSO: ≥ 50 mg/mL (138.77 mM) | [4][7] | |
| InChI Key | BYWLLSQTJBXAPV-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | [4][5] |
| Storage (Powder) | Store at -20°C for up to 3 years, away from direct sunlight and moisture. | [4] |
| Storage (In Solvent) | Store at -80°C for up to 1 year. | [4] |
Spectroscopic Data
The chemical structure of Chrysosplenol D has been elucidated and confirmed using various spectroscopic techniques.[5] These methods are fundamental for the identification and characterization of the compound. The standard analyses include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.[5][9]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[9][10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the molecule, which is characteristic of flavonoids.[5][11]
While specific spectral data is not detailed in the provided search results, these techniques are standard for the structural confirmation of Chrysosplenol D.[12]
Biological Activity and Signaling Pathways
Chrysosplenol D exhibits a range of biological activities, including anti-inflammatory, antimalarial, antibacterial, and antifungal properties.[3][5] Its most notable activities are in the realms of oncology and inflammation.
Anti-Cancer Activity
Chrysosplenol D has demonstrated potent anti-cancer properties. It selectively inhibits the viability of several human cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231, CAL-51, CAL-148), as well as MCF7 (breast), A549 (lung), MIA PaCa-2 (pancreatic), and PC-3 (prostate) cells.[6] The reported IC₅₀ value for its effect on the viability of Caco-2 cells is 63.48 μM.[6]
The primary mechanism of its anti-cancer action in TNBC cells is the induction of apoptosis mediated by the ERK1/2 signaling pathway.[6] Treatment with Chrysosplenol D leads to cell cycle aberrations, with an accumulation of cells in the S and G₂/M phases.[6]
Caption: ERK1/2-mediated apoptosis pathway induced by Chrysosplenol D.
Anti-Inflammatory Activity
Chrysosplenol D also possesses significant anti-inflammatory properties.[6] It has been shown to inhibit inflammation in both in vitro and in vivo models.[5] The compound targets key inflammatory pathways, including NF-κB and JNK.[3]
Experimental Protocols
The biological activities of Chrysosplenol D have been elucidated through various experimental models.
In Vivo Anti-Inflammatory Assay: Croton Oil-Induced Ear Edema
This protocol is used to assess the topical anti-inflammatory effects of a compound.
-
Animal Model: ICR mice are typically used.[5]
-
Induction of Inflammation: A solution of croton oil (an irritant) is applied to the surface of the mouse's ear to induce edema (swelling).
-
Treatment: Chrysosplenol D (e.g., at doses of 1 and 1.5 µmol/cm²) is administered topically to the ear.[5] A standard anti-inflammatory drug like indomethacin (B1671933) is used as a positive control.
-
Assessment: After a set period, the mice are euthanized, and a plug is cut from the ear. The weight of the earplug is measured.
-
Endpoint: The degree of edema inhibition is calculated by comparing the weight of the earplugs from the treated groups to the control group. Chrysosplenol D has been shown to inhibit edema by 37.76-65.89% in this model.[5]
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of Chrysosplenol D (e.g., 1-100 μM) for a specific duration (e.g., 48 hours).[6] A vehicle control (like DMSO) is also included.
-
Assay: A viability reagent (such as XTT or MTT) is added to the wells. This reagent is converted by metabolically active (living) cells into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The data is used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Caption: Workflow for determining the IC₅₀ of Chrysosplenol D.
Solubility Preparation Protocols
Due to its hydrophobic nature, specific protocols are required to dissolve Chrysosplenol D for biological assays.[1]
-
Protocol 1 (for in vivo use): A solution can be prepared by sequentially adding solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method can achieve a solubility of at least 2.5 mg/mL.[6]
-
Protocol 2 (for in vitro use): For cell-based assays, a stock solution is typically prepared in DMSO. For example, a 55 mg/mL (152.65 mM) solution can be achieved in DMSO, often with the aid of sonication.[4]
Conclusion
Chrysosplenol D is a promising natural compound with well-defined physical and chemical properties. Its significant anti-cancer and anti-inflammatory activities, mediated through pathways such as ERK1/2 and NF-κB, underscore its potential as a multi-targeted therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of Chrysosplenol D in drug discovery and development.[1]
References
- 1. Chrysosplenol D | 14965-20-9 | Benchchem [benchchem.com]
- 2. Chrysosplenol D | C18H16O8 | CID 5280699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chrysosplenol D | CAS:14965-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Chrysosplenol D | NF-κB | JNK | IL Receptor | TargetMol [targetmol.com]
- 5. Chrysosplenol D | CAS:14965-20-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 9. lehigh.edu [lehigh.edu]
- 10. Spectroscopic data: Significance and symbolism [wisdomlib.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Spectroscopy Data for Undergraduate Teaching â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
The Unveiling of Chrysosplenol D: A Technical Guide to its Biosynthesis in Plants
For Immediate Release
A Deep Dive into the Molecular Architecture of a Promising Bioactive Flavonol
This technical guide offers an in-depth exploration of the biosynthetic pathway of Chrysosplenol D, a polymethoxylated flavonol exhibiting significant anti-cancer and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic steps that culminate in the synthesis of this valuable plant secondary metabolite, presenting a cohesive overview of the current scientific understanding.
Chrysosplenol D, primarily isolated from plant species such as Artemisia annua and various members of the Chrysosplenium genus, belongs to a class of flavonoids known for their therapeutic potential. Its biosynthesis is a sophisticated process, originating from the general phenylpropanoid pathway and branching into the specialized flavonoid and flavonol synthesis routes. This guide provides a detailed roadmap of this journey, from precursor molecules to the final methylated product.
The Core Biosynthetic Pathway: From Phenylalanine to Chrysosplenol D
The synthesis of Chrysosplenol D is a multi-step enzymatic cascade that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into the formation of the flavonol backbone and subsequent specific modification steps.
The Phenylpropanoid Pathway and Flavonoid Backbone Formation
The initial phase of the biosynthesis follows the well-established phenylpropanoid pathway to generate the core flavonoid structure.
-
Initiation: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .
-
Activation: 4-coumarate-CoA ligase (4CL) subsequently activates p-coumaric acid into its thioester, p-coumaroyl-CoA .
-
Chalcone (B49325) Synthesis: The first committed step towards flavonoid synthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone . This reaction is catalyzed by chalcone synthase (CHS) .
-
Isomerization and Hydroxylation: Chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to naringenin . Subsequently, flavanone 3-hydroxylase (F3H) introduces a hydroxyl group to form dihydrokaempferol (B1209521) .
-
Further Hydroxylation: Flavonoid 3'-hydroxylase (F3'H) acts on dihydrokaempferol to produce dihydroquercetin .
-
Flavonol Formation: Finally, flavonol synthase (FLS) oxidizes dihydroquercetin to the flavonol quercetin (B1663063) .
The Specific Branch to Chrysosplenol D: Hydroxylation and Methylation
The journey from the common flavonol quercetin to the specialized Chrysosplenol D involves a critical hydroxylation event followed by a series of precise methylations.
-
6-Hydroxylation: The key differentiating step is the introduction of a hydroxyl group at the 6-position of the A-ring of quercetin, yielding quercetagetin . This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as flavonol 6-hydroxylase (F6H) .[1]
-
O-Methylation: The final modifications involve the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of quercetagetin. This process is catalyzed by specific O-methyltransferases (OMTs) .[2] While the exact sequence and the specific OMTs for Chrysosplenol D are yet to be fully elucidated, the methylation pattern of Chrysosplenol D (3,6,7-trimethoxy-3',4',5-trihydroxyflavone) suggests the action of multiple OMTs with high regioselectivity.
The proposed final steps are:
- Methylation at the 3-OH position.
- Methylation at the 6-OH position.
- Methylation at the 7-OH position.
The order of these methylation events may vary and is a subject for further investigation.
Visualizing the Pathway
The following diagram illustrates the biosynthetic route from L-phenylalanine to Chrysosplenol D.
Quantitative Data Summary
While comprehensive quantitative data for the entire Chrysosplenol D pathway is not yet available, studies on related flavonoid biosynthetic enzymes provide valuable insights. The following table summarizes representative kinetic parameters for key enzyme classes involved.
| Enzyme Class | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Chalcone Synthase | Medicago sativa CHS | p-Coumaroyl-CoA | 1.8 | 1.6 | [3] |
| Malonyl-CoA | 31 | - | [3] | ||
| Chalcone Isomerase | Medicago sativa CHI | Naringenin chalcone | 30 | 1030 | [3] |
| Flavanone 3-Hydroxylase | Petunia hybrida F3H | Naringenin | 15 | 0.1 | [3] |
| Flavonol Synthase | Zea mays ZmFLS1 | Dihydrokaempferol | 1.8 | 0.12 | [3] |
| Dihydroquercetin | 8.5 | 0.08 | [3] |
Note: Data presented are from various plant species and serve as an illustration of typical enzyme kinetics in the flavonoid pathway. Specific values for the enzymes in Chrysosplenol D producing plants may vary.
Experimental Protocols
The elucidation of the Chrysosplenol D biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.
Protocol 1: Identification of Biosynthetic Genes
This workflow outlines the general steps to identify candidate genes, such as those encoding O-methyltransferases, involved in Chrysosplenol D biosynthesis.
Methodology:
-
Plant Material: Collect tissues from a plant known to produce Chrysosplenol D (e.g., Artemisia annua) at a developmental stage where flavonoid production is high.
-
RNA Extraction and Sequencing: Extract total RNA and perform transcriptome sequencing (RNA-Seq) to obtain a comprehensive profile of expressed genes.
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the genes. Identify candidate genes, such as those belonging to the O-methyltransferase family, that are highly expressed in the target tissue.
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an expression vector. Express the recombinant proteins in a heterologous host like E. coli or yeast.
-
Enzyme Assays: Purify the recombinant enzymes and perform in vitro activity assays using the precursor molecule (quercetagetin) and the methyl donor (SAM).
-
Product Identification: Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of methylated intermediates and Chrysosplenol D.
Protocol 2: Quantitative Analysis of Flavonoids by HPLC
This protocol provides a general framework for the extraction and quantification of Chrysosplenol D and its precursors from plant material.
Methodology:
-
Sample Preparation:
-
Lyophilize and grind the plant tissue to a fine powder.
-
Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, often using methods like sonication or Soxhlet extraction to improve efficiency.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for optimal separation.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where flavonoids show maximum absorbance (around 280 nm and 350 nm).
-
Quantification: Create a calibration curve using a certified reference standard of Chrysosplenol D. The concentration in the plant extract is determined by comparing the peak area of the analyte to the standard curve.
-
Future Directions and Conclusion
The elucidation of the complete biosynthetic pathway of Chrysosplenol D holds immense potential for metabolic engineering and synthetic biology applications. By identifying and characterizing the specific O-methyltransferases involved, it may be possible to enhance the production of this valuable compound in its native plant hosts or to engineer its synthesis in microbial systems for a sustainable and scalable supply. This technical guide provides a solid foundation for researchers to build upon, paving the way for further discoveries in the fascinating world of plant specialized metabolism and its application in drug development.
References
Data Presentation: Cytotoxicity Across Cancer Cell Lines
An In-Depth Technical Guide to the In Vitro Anticancer Activity of Chrysosplenol D
Chrysosplenol D, a flavonoid compound, has demonstrated significant potential as an anticancer agent in a variety of in vitro studies. Isolated from plants like Artemisia annua, it has been the subject of research for its diverse pharmacological properties, particularly its effects on cancer cells. This technical guide provides a comprehensive overview of the in vitro anticancer activities of Chrysosplenol D, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chrysosplenol D has been shown to selectively inhibit the viability of several human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required for 50% inhibition of cell viability in vitro, have been determined for various cell lines. The sensitivity of cancer cells to Chrysosplenol D appears to be correlated with their basal signaling pathway activation. For instance, cells with high basal Extracellular signal-Regulated Kinase 1/2 (ERK1/2) activity and low Protein Kinase B (AKT) activity, such as MDA-MB-231, are more sensitive. Conversely, cell lines with high AKT activation, like PC-3, exhibit greater resistance.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 |
| CAL-51 | Triple-Negative Breast Cancer (TNBC) | 10.8 |
| CAL-148 | Triple-Negative Breast Cancer (TNBC) | 13.2 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~5 |
| PC-3 | Prostate Cancer | >40 |
| MCF7 | Breast Cancer (Hormone-Sensitive) | Higher resistance than casticin |
Note: The data presented above is a summary from multiple sources for comparative purposes.
Mechanisms of Anticancer Activity
The anticancer effects of Chrysosplenol D are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of several critical signaling pathways.
Induction of Apoptosis and Autophagy
A primary mechanism of Chrysosplenol D's anticancer effect is the induction of programmed cell death, or apoptosis. Treatment with Chrysosplenol D leads to classic apoptotic features, including an increase in the number of apoptotic cells, chromatin condensation, DNA fragmentation, and loss of mitochondrial membrane potential. Phosphatidylserine exposure on the outer cell membrane, an early marker of apoptosis, is significantly increased in cells treated with Chrysosplenol D. The compound also appears to induce autophagy, a cellular process of self-degradation, which can contribute to its cytotoxic effects.
Cell Cycle Arrest
Chrysosplenol D disrupts the normal progression of the cell cycle in cancer cells. Studies have shown that it can cause an accumulation of cells in the S and G2/M phases of the cell cycle. This arrest prevents cancer cells from dividing and proliferating, ultimately contributing to the inhibition of tumor growth.
Modulation of Signaling Pathways
The anticancer activity of Chrysosplenol D is linked to its ability to modulate several key intracellular signaling pathways.
-
ERK1/2 Signaling: In certain cancer cells, particularly triple-negative breast cancer, Chrysosplenol D induces apoptosis through the sustained activation of the ERK1/2 pathway. This prolonged activation is considered an aberrant signal that triggers tumor-suppressor mechanisms, leading to apoptosis.
-
PI3K/AKT Pathway: The activation state of the PI3K/AKT pathway is inversely correlated with sensitivity to Chrysosplenol D. Cancer cells with high basal AKT activity are more resistant to the compound. Chrysosplenol D has been shown to downregulate this pro-survival pathway in some cancer models.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Chrysosplenol D in Cancer Cells
Abstract
Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, has emerged as a promising candidate in oncology research.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which Chrysosplenol D exerts its anti-cancer effects. It details the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways in various cancer cell lines.[1][2] This document consolidates quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the core mechanisms to support further research and drug development efforts.
Core Mechanisms of Action
Chrysosplenol D exhibits a multi-faceted anti-cancer activity by targeting several fundamental cellular processes. The primary mechanisms identified across multiple cancer types are the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Cytotoxicity Across Various Cancer Cell Lines
Chrysosplenol D selectively inhibits the viability of several human cancer cell lines in a dose-dependent manner.[2] Its efficacy varies, with some cell lines showing high sensitivity while others are more resistant. This differential sensitivity is linked to the cells' intrinsic signaling pathway activation, particularly the basal levels of ERK1/2 and AKT activity.[3][4] Cells with high basal ERK1/2 and low AKT activity, such as the triple-negative breast cancer (TNBC) line MDA-MB-231, are more sensitive.[3][5] Conversely, cells with high AKT activation and low or no ERK1/2 activation, like the prostate cancer line PC-3, exhibit resistance.[3][4][5]
Table 1: IC50 Values of Chrysosplenol D in Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity/Resistance | Reference |
|---|---|---|---|---|
| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | ~5 - <10 | Most Sensitive | [6][7][8] |
| CAL-51 | Triple-Negative Breast Cancer (TNBC) | 10.8 - ~15 | Sensitive | [6][7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | Sensitive | [2][3][6][7] |
| CAL-148 | Triple-Negative Breast Cancer (TNBC) | 13.2 - ~20 | Sensitive | [6][7] |
| MIA PaCa-2 | Pancreatic Cancer | 36 | Moderately Resistant | [3][7] |
| MCF7 | Hormone-Sensitive Breast Cancer | >30 - >50 | Resistant | [3][7][8][9] |
| PC-3 | Androgen-Independent Prostate Carcinoma | >40 - >50 | Most Resistant | [3][6][7][9] |
| DU145 | Prostate Cancer | ~20-30 | Moderately Sensitive | [6] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | Resistant |[8] |
Induction of Apoptosis and Autophagy
A primary mechanism of Chrysosplenol D's anti-cancer effect is the potent induction of apoptosis.[1][2] This is achieved through several interconnected events:
-
Mitochondrial Dysfunction : The compound causes a dissipation of the mitochondrial membrane potential (ΔΨm), a key step in the intrinsic apoptotic pathway.[1][3][5]
-
Generation of Reactive Oxygen Species (ROS) : Treatment with Chrysosplenol D leads to an increase in cytosolic ROS, which induces oxidative stress and triggers apoptosis.[1][3][8]
-
DNA Damage and PARP Cleavage : It induces DNA damage and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][10]
-
Autophagy : In addition to apoptosis, Chrysosplenol D can induce autophagy, a cellular self-degradation process. This is marked by changes in the expression of the autophagy marker LC3.[3][10]
Cell Cycle Arrest
Chrysosplenol D disrupts the normal progression of the cell cycle in cancer cells. In MDA-MB-231 breast cancer cells, treatment leads to an accumulation of cells in the S and G2/M phases, indicating a halt in DNA synthesis and mitosis.[3][11] Similarly, in oral squamous cell carcinoma (OSCC), it causes cell cycle arrest in the G2/M phase.[10]
Table 2: Effect of Chrysosplenol D on Cell Cycle Distribution in MDA-MB-231 Cells (48h)
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 55% | 30% | 15% |
| 1 µM Chrysosplenol D | 45% | 35% | 20% |
| 10 µM Chrysosplenol D | 35% | 40% | 25% |
(Data are approximate values derived from published histograms)[11]
Key Signaling Pathways
Chrysosplenol D's effects on apoptosis and the cell cycle are mediated by its influence on several critical intracellular signaling cascades.[1]
ERK1/2-Mediated Apoptosis Pathway
In TNBC cells, Chrysosplenol D induces a sustained activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, which is crucial for its cytotoxic effect.[3][8] While ERK1/2 activation is often associated with cell proliferation, its prolonged and aberrant activation can promote apoptosis.[9] The toxicity and lysosomal aberrations induced by Chrysosplenol D can be significantly attenuated by inhibiting the upstream kinase MEK, confirming the dependency on ERK1/2 signaling.[3][8]
Topoisomerase IIα Inhibition
In non-small-cell lung cancer (NSCLC) cells, Chrysosplenol D has been found to inhibit topoisomerase IIα.[6][8][12] This enzyme is essential for managing DNA tangles during replication. By binding to the topoisomerase IIα-DNA complex, Chrysosplenol D is thought to affect DNA replication, trigger DNA damage, and ultimately induce apoptosis.[12]
Modulation of MAPK and HO-1 Pathways
In oral squamous cell carcinoma, Chrysosplenol D exerts its anticancer effects by suppressing the broader Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, while activating Heme Oxygenase-1 (HO-1) expression.[10] The upregulation of HO-1 was identified as a critical factor in Chrysosplenol D-induced apoptosis in these cells.[10]
In Vivo Anti-Tumor Activity
The anti-cancer effects of Chrysosplenol D have been confirmed in vivo. In a chick chorioallantoic membrane (CAM) assay, Chrysosplenol D significantly reduced the tumor mass of MDA-MB-231 breast cancer xenografts, with an efficacy comparable to the standard chemotherapeutic drug doxorubicin.[3][5] Studies using nude mouse xenograft models have also demonstrated its ability to inhibit the growth of prostate cancer tumors.[13][14]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Chrysosplenol D's mechanism of action.
Cell Viability Assay (XTT/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials :
-
Procedure :
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6][15]
-
Treatment : Treat cells with a range of concentrations of Chrysosplenol D (and a vehicle control, e.g., DMSO ≤ 0.5%) and incubate for a specified period (e.g., 48 hours).[8]
-
Reagent Incubation : Add the XTT or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-6 hours at 37°C).[6][8]
-
Measurement : For XTT, measure the absorbance of the formazan (B1609692) product directly. For MTT, first add a solubilization solution to dissolve the crystals, then measure the absorbance.[6][8]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[8]
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing early and late apoptosis.
-
Materials :
-
6-well tissue culture plates
-
Chrysosplenol D stock solution
-
Annexin V-FITC/Propidium Iodide (PI) staining kit[8]
-
Binding buffer
-
Flow cytometer
-
-
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with Chrysosplenol D for the desired time (e.g., 48 hours).[5]
-
Harvesting : Harvest both floating and adherent cells, wash with cold PBS.[8]
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5][8]
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Analysis : Analyze the stained cells using a flow cytometer. Unstained, Annexin V-positive (early apoptotic), PI-positive (necrotic), and double-positive (late apoptotic/necrotic) cell populations are quantified.[5]
-
Cell Cycle Analysis (Flow Cytometry)
This protocol measures the distribution of cells in different phases of the cell cycle.
-
Materials :
-
6-well tissue culture plates
-
Chrysosplenol D stock solution
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Staining solution with Propidium Iodide (PI) and RNase A[8]
-
Flow cytometer
-
-
Procedure :
-
Cell Seeding and Treatment : Seed cells and treat with Chrysosplenol D for 48 hours.[8][11]
-
Harvesting and Fixation : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2][8]
-
Staining : Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.[8]
-
Incubation : Incubate for 30 minutes in the dark at room temperature.[8]
-
Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
-
Western Immunoblotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials :
-
Procedure :
-
Protein Extraction : Lyse treated and control cells in RIPA buffer to extract total proteins.[1][2]
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][2]
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Blocking : Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[2]
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2][3]
-
Visualization : Visualize protein bands using an ECL detection system.[2][3]
-
Conclusion
Chrysosplenol D is a promising natural compound with significant anti-cancer activities.[2] Its ability to modulate multiple key signaling pathways, including the sustained activation of ERK1/2 and the inhibition of Topoisomerase IIα, underscores its potential as a multi-targeted therapeutic agent.[3][8][12] This guide provides a valuable resource of consolidated data and detailed protocols for researchers aiming to further investigate and harness the therapeutic potential of Chrysosplenol D in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Chrysosplenol D: A Technical Guide on its Modulation of the ERK1/2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, and its distinct effects on the ERK1/2 signaling pathway. This document consolidates key quantitative data, details established experimental protocols, and visualizes the compound's mechanism of action to support further research and therapeutic development.
Core Mechanism of Action: Paradoxical ERK1/2 Activation
Chrysosplenol D exhibits a multi-faceted impact on cancer cells, with a particularly noteworthy mechanism involving the paradoxical activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, a core component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2] While the Ras/Raf/MEK/ERK pathway is typically associated with cell proliferation and survival, sustained and enhanced activation of ERK1/2 can paradoxically trigger pro-apoptotic and autophagic cellular responses.[1] Chrysosplenol D leverages this phenomenon to induce cell death in susceptible cancer cell lines.[1][3]
Studies have shown that Chrysosplenol D treatment leads to a significant increase in the phosphorylation of ERK1/2 on threonine-202/tyrosine-204 and threonine-185/tyrosine-187.[1] This sustained activation is a key mediator of the compound's cytotoxic effects. The sensitivity of cancer cells to Chrysosplenol D is correlated with their basal ERK1/2 activity; cells with high basal ERK1/2 and low AKT activity, such as the triple-negative breast cancer (TNBC) cell line MDA-MB-231, are more susceptible.[1][2][4] Conversely, cells with low basal ERK1/2 and high AKT activation, like the PC-3 prostate cancer cell line, exhibit relative resistance.[1][4]
The pro-apoptotic effects induced by Chrysosplenol D through this pathway can be significantly attenuated by the use of MEK inhibitors, such as U0126, which block the phosphorylation and activation of ERK1/2.[1] This confirms that the sustained activation of ERK1/2 is a critical upstream event in Chrysosplenol D-induced apoptosis and lysosomal aberrations.[1]
Quantitative Data Summary
The efficacy of Chrysosplenol D varies across different cancer cell lines, which is closely linked to their intrinsic signaling pathway activation.[5] The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures from in vitro studies.
Table 1: IC50 Values of Chrysosplenol D in Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6[1][6] |
| A549 | Non-small-cell Lung Carcinoma | <10[6] |
| CAL-51 | Triple-Negative Breast Cancer | ~15[7] |
| CAL-148 | Triple-Negative Breast Cancer | ~20[7] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20[6] |
| MCF7 | Breast Cancer (Hormone-sensitive) | >30[6] |
| PC-3 | Prostate Carcinoma (Androgen-independent) | >30[6] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48[3][6] |
Table 2: Normalized Growth Rate Inhibition (GR50) for Chrysosplenol D
| Cell Line | GR50 (µM) | Reference |
| MDA-MB-231 | 6.7 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathway affected by Chrysosplenol D and the typical experimental workflows used to investigate its effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Chrysosplenol D's effects.
Protocol 1: Cell Viability Assay (XTT/MTT)
This protocol is used to determine the cytotoxic effects of Chrysosplenol D and calculate IC50 values.
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, A549) into 96-well plates at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment : Prepare serial dilutions of Chrysosplenol D in complete cell culture medium. The final concentration of the vehicle control (e.g., DMSO) should be non-toxic, typically ≤ 0.1%.[9] Remove the old medium and treat the cells with various concentrations of Chrysosplenol D for a specified period, commonly 48 hours.[1][6]
-
Reagent Addition : After incubation, add XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[8][9]
-
Data Acquisition : If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Immunoblotting for Protein Phosphorylation
This technique is essential for detecting the expression and phosphorylation status of specific proteins within the ERK1/2 signaling pathway.
-
Cell Treatment and Lysis : Plate cells (e.g., MDA-MB-231) and treat with Chrysosplenol D (e.g., 10–30 µM) or inhibitors (e.g., U0126 at 5 µM) for the desired time (e.g., 3 hours for phosphorylation events).[1] Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][10]
-
Protein Quantification : Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[5][10]
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via SDS-PAGE. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[5] Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Analysis : Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare them to loading controls like actin.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Chrysosplenol D.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with Chrysosplenol D (e.g., 1-10 µM) for 48 hours.[1][3]
-
Cell Harvesting : After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.[8]
-
Staining : Wash the collected cells with cold PBS and resuspend them in 1X Binding Buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.[1][8]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals for Annexin V and PI.[1]
Conclusion
Chrysosplenol D presents a compelling case as a potential anti-cancer agent, distinguished by its mechanism of inducing apoptosis through the sustained activation of the ERK1/2 signaling pathway.[1][3] This technical guide provides a foundational resource for researchers, offering consolidated data, detailed protocols, and clear visual models to facilitate further investigation into the therapeutic potential of this natural compound. The differential sensitivity of cancer cell lines based on their basal ERK1/2 and AKT signaling status underscores the importance of a targeted approach in future drug development efforts.[1][5]
References
- 1. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Chrysosplenol D-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysosplenol D, a polymethoxylated flavonol isolated from plants such as Artemisia annua, is emerging as a significant compound in oncological research.[1][2] Preclinical evidence robustly supports its role as a potent anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological effects of Chrysosplenol D, focusing on its molecular mechanisms of action, quantitative efficacy, and the detailed experimental protocols used to elucidate its function. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Mechanism of Action in Apoptosis Induction
Chrysosplenol D employs a multifaceted approach to induce apoptosis, with its mechanism of action often being cell-type dependent. The primary pathways identified involve the modulation of key signaling cascades, inhibition of essential enzymes, and induction of cellular stress.
Sustained Activation of the ERK1/2 Pathway
A primary mechanism of Chrysosplenol D's pro-apoptotic activity, particularly in triple-negative breast cancer (TNBC) cells, is the induction of sustained activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][3] While the Ras/Raf/MEK/ERK pathway is often associated with cell proliferation, its paradoxical and prolonged hyper-activation can trigger apoptosis.[4] The sensitivity of cancer cells to Chrysosplenol D correlates with high basal ERK1/2 activity and low activity of the pro-survival PI3K/AKT pathway.[3][5] Inhibition of MEK, the upstream kinase of ERK1/2, has been shown to antagonize the cytotoxic effects of Chrysosplenol D.[1][5]
Inhibition of Topoisomerase IIα
In human non-small-cell lung cancer (NSCLC) cells, Chrysosplenol D has been shown to inhibit topoisomerase IIα.[1][6] This enzyme is critical for managing DNA topology during replication and transcription. By binding to the topoisomerase IIα-DNA complex, Chrysosplenol D stabilizes it, which leads to DNA strand breaks.[1][6] This DNA damage triggers a cellular response that culminates in apoptosis.[6]
Modulation of MAPK and PI3K/Akt Signaling
The effect of Chrysosplenol D on the broader MAPK and PI3K/Akt pathways can vary. In oral squamous cell carcinoma (OSCC), Chrysosplenol D downregulates the PI3K/Akt, ERK, JNK, and p38 MAPK signaling pathways while upregulating heme oxygenase-1 (HO-1) to induce apoptosis.[2][7] This contrasts with the ERK1/2 activation observed in TNBC, highlighting the compound's cell-context-specific activity.[5] In many cancer types, high PI3K/Akt activity is linked to resistance against Chrysosplenol D, suggesting that this compound is most effective in tumors with low Akt activation.[3][5]
Induction of Mitochondrial Dysfunction and ROS
Chrysosplenol D consistently induces intrinsic apoptosis by targeting mitochondria.[5] Treatment with the compound leads to a significant loss of mitochondrial membrane potential (ΔΨm), a critical early event in the apoptotic cascade.[5][8] Furthermore, Chrysosplenol D increases the production of intracellular reactive oxygen species (ROS).[3][4] This elevation in ROS induces oxidative stress, which further damages mitochondria and promotes the release of pro-apoptotic factors, ultimately leading to apoptosis and autophagy.[4][9]
Cell Cycle Arrest and Caspase Activation
Chrysosplenol D effectively halts cancer cell proliferation by inducing cell cycle arrest, typically at the S and G2/M phases.[5][7][8] This arrest prevents cells from dividing and can be a prelude to apoptosis. The apoptotic process is executed by caspases, and studies have confirmed that Chrysosplenol D treatment leads to increased activity of executioner caspases, such as caspase-3, which is a hallmark of apoptosis.[9]
Quantitative Data: In Vitro Cytotoxicity
The potency of Chrysosplenol D has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its selective cytotoxicity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 11.6 | [1][5][8] |
| A549 | Non-Small-Cell Lung Carcinoma | 48 | <11.6 (More sensitive than MDA-MB-231) | [5][8] |
| CAL-51 | Triple-Negative Breast Cancer | 48 | ~10.8 | [1][10] |
| CAL-148 | Triple-Negative Breast Cancer | 48 | ~13.2 | [4][10] |
| MIA PaCa-2 | Pancreatic Carcinoma | 48 | ~36 | [5] |
| DU145 | Prostate Cancer | Not Specified | ~20-30 | [10] |
| PC-3 | Prostate Cancer (Androgen-Independent) | 48 | >30 | [5][8] |
| MCF7 | Breast Cancer (Hormone-Sensitive) | 48 | >30 | [1][5] |
| CaCo2 | Colorectal Adenocarcinoma | Not Specified | 63.48 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Chrysosplenol D.
Cell Viability Assay (XTT/MTT)
This assay measures the metabolic activity of cells as an indicator of viability following treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[11]
-
Treatment: Prepare serial dilutions of Chrysosplenol D in complete culture medium. Replace the existing medium with the compound dilutions. Include a vehicle control (e.g., DMSO ≤ 0.1%). Incubate for 24-72 hours.[12]
-
Reagent Addition: Add the XTT or MTT labeling mixture to each well according to the manufacturer's protocol. Incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chrysosplenol D for specified time points (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[1][11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with various concentrations of Chrysosplenol D for 48 hours.[1][8]
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[1]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.[8]
Conclusion and Future Directions
Chrysosplenol D is a promising natural compound that induces apoptosis in cancer cells through multiple, interconnected mechanisms. Its efficacy is particularly notable in cancer models with specific molecular signatures, such as high basal ERK1/2 and low PI3K/Akt activity. The compound's ability to inhibit topoisomerase IIα, induce mitochondrial dysfunction, and generate ROS further solidifies its potential as a multifaceted anti-cancer agent.
For drug development professionals, Chrysosplenol D represents an attractive candidate for further investigation. Future research should focus on in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and the potential for combination therapies to enhance its anti-tumor effects. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for advancing the study of Chrysosplenol D from the laboratory to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Chrysosplenol D: A Technical Overview of Preliminary Toxicity Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chrysosplenol D, a polymethoxylated flavonol isolated from Artemisia annua, has garnered significant interest for its potential therapeutic applications, particularly in oncology. As with any compound under investigation for pharmaceutical development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive summary of the currently available preliminary toxicity data for Chrysosplenol D, focusing on its cytotoxic effects. It is important to note that while in vitro cytotoxicity has been a primary area of investigation, comprehensive data on systemic, organ-specific, and genetic toxicity are limited in the public domain.
In Vitro Cytotoxicity
Chrysosplenol D has demonstrated selective cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below. These values indicate the concentration of Chrysosplenol D required to inhibit the growth of 50% of the cancer cell population.
Table 1: IC50 Values of Chrysosplenol D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple Negative Breast Cancer | 11.6 | [1][2] |
| CAL-51 | Triple Negative Breast Cancer | ~10 | [2] |
| CAL-148 | Triple Negative Breast Cancer | ~15 | [2] |
| A549 | Non-small-cell Lung Carcinoma | <10 | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20-36 | [1][2] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | [2] |
| MCF7 | Hormone-sensitive Breast Cancer | >30 | [2] |
| PC-3 | Androgen-independent Prostate Carcinoma | >30 | [2] |
Observations on In Vitro Cytotoxicity:
-
Chrysosplenol D shows notable potency against triple-negative breast cancer and non-small-cell lung cancer cell lines.[1][2]
-
Its efficacy appears to be lower in hormone-sensitive breast cancer and androgen-independent prostate cancer cells.[2]
-
Importantly, studies have indicated that Chrysosplenol D exhibits significantly less toxicity towards non-cancerous cells, such as peripheral blood mononuclear cells (PBMCs) and normal breast epithelial cells (HME1), suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols for In Vitro Cytotoxicity Assays
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of commonly employed protocols for assessing the cytotoxic effects of Chrysosplenol D.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Chrysosplenol D in the culture medium. Replace the existing medium with 100 µL of the Chrysosplenol D dilutions. Include appropriate vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for untreated cells, vehicle-treated cells, and a maximum LDH release control (cells lysed with a lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control after subtracting background absorbance.
Mechanisms of Cytotoxicity
The cytotoxic effects of Chrysosplenol D are attributed to its ability to modulate several key cellular signaling pathways, leading to apoptosis and cell cycle arrest.
Induction of Apoptosis via the ERK1/2 Signaling Pathway
In triple-negative breast cancer cells, Chrysosplenol D has been shown to induce apoptosis through the activation of the ERK1/2 pathway.[1] This is a crucial signaling pathway involved in cell proliferation and survival.
Inhibition of Topoisomerase IIα
Chrysosplenol D is also reported to inhibit topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[2] By stabilizing the topoisomerase IIα-DNA complex, it can lead to DNA strand breaks and subsequently trigger apoptosis.
Induction of Reactive Oxygen Species (ROS)
An increase in intracellular reactive oxygen species (ROS) has been observed following treatment with Chrysosplenol D, which contributes to its cytotoxic effects by inducing oxidative stress and triggering apoptotic pathways.[2]
In Vivo Toxicity Observations
Data from in vivo studies are limited. However, a study utilizing a chick chorioallantoic membrane (CAM) model to assess the anti-tumor effects of Chrysosplenol D on MDA-MB-231 xenografts reported no signs of systemic toxicity in the chick embryos at the tested concentrations.[1]
Genotoxicity and Systemic Toxicity
To date, there is a notable absence of publicly available data on the genotoxic potential of Chrysosplenol D from standardized assays such as the Ames test or micronucleus assays. Similarly, comprehensive studies on acute and sub-acute systemic toxicity, including the determination of an LD50 value, have not been widely reported. Further research in these areas is essential for a complete toxicological profile.
Experimental Workflow for Investigating Chrysosplenol D Toxicity
The following diagram outlines a logical workflow for a comprehensive preliminary toxicity assessment of Chrysosplenol D, integrating the methodologies discussed.
References
Methodological & Application
Application Note: A Detailed Protocol for the Extraction, Isolation, and Quantification of Chrysosplenol D from Artemisia annua
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysosplenol D is a methoxylated flavonol found in several plant species, most notably Artemisia annua L. (sweet wormwood)[1][2]. This compound has garnered significant scientific interest for its diverse pharmacological properties, including potent anti-cancer and anti-inflammatory activities[3][4]. Chrysosplenol D's mechanism of action often involves the modulation of critical cellular signaling pathways, making it a promising candidate for therapeutic development[3][5]. However, its isolation from the complex matrix of the raw plant material presents several challenges, including its low natural concentration and the presence of structurally similar flavonoids like casticin[6].
This application note provides a comprehensive, step-by-step protocol for the extraction, purification, and quantification of Chrysosplenol D from Artemisia annua. It also includes data on its biological activities and visual representations of its mechanism of action to support further research and drug development.
Extraction and Isolation of Chrysosplenol D
The following protocol outlines a robust method for isolating Chrysosplenol D from dried Artemisia annua plant material. The process involves solvent extraction, liquid-liquid partitioning to enrich the flavonoid fraction, and subsequent chromatographic purification.
Caption: Generalized workflow for the extraction and isolation of Chrysosplenol D.
Experimental Protocols
1.1. Plant Material Preparation
-
Obtain the aerial parts (leaves and stems) of Artemisia annua.
-
Air-dry the plant material at room temperature in a dark, well-ventilated area to prevent degradation of light-sensitive compounds[6].
-
Once thoroughly dried, grind the material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction[1].
1.2. Solvent Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (10 L) in a large container[6]. The solid-to-liquid ratio is typically 1:10[1].
-
Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring[1][6].
-
Alternative Method: For a more exhaustive extraction, perform reflux extraction by boiling the plant material with the solvent for 2-3 hours. Note that flavonoids can be sensitive to heat, so temperature should be controlled[1][6].
1.3. Filtration and Concentration
-
Filter the extract through cheesecloth or filter paper to remove solid plant debris[1].
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain a water bath temperature below 50°C to prevent thermal degradation of Chrysosplenol D[1].
-
Continue evaporation until a crude, viscous extract is obtained.
1.4. Liquid-Liquid Partitioning
-
Suspend the crude extract in distilled water (e.g., 1 L)[6].
-
Perform successive extractions in a separatory funnel with solvents of increasing polarity to partition the components:
-
n-hexane: Extract three times with an equal volume (3 x 1 L) to remove non-polar compounds like fats and chlorophylls[6]. Discard the n-hexane layers.
-
Dichloromethane: Extract the remaining aqueous layer three times (3 x 1 L) to remove compounds of intermediate polarity[6].
-
Ethyl acetate: Extract the aqueous layer three times (3 x 1 L). Chrysosplenol D and other flavonoids are expected to be enriched in this fraction[1][6].
-
-
Collect the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a dried, flavonoid-rich extract[6].
1.5. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography over silica gel[1].
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate[1].
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Chrysosplenol D[1].
-
-
Preparative HPLC:
-
Pool the fractions containing Chrysosplenol D and concentrate them.
-
Further purify the pooled sample using preparative HPLC to isolate the compound to a high degree of purity[2].
-
-
Final Processing:
Quantification of Chrysosplenol D by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the standard method for the identification and quantification of Chrysosplenol D in plant extracts[2][6].
Protocol
-
Standard Preparation: Prepare a stock solution of a certified Chrysosplenol D reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried ethyl acetate fraction or purified extract in methanol (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection[6].
-
HPLC Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of Chrysosplenol D in the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards[2].
Data Presentation: HPLC Conditions
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Gradient elution: (A) 0.1% formic acid in water, (B) acetonitrile[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 345 nm[2] |
| Injection Volume | 2-5 µL[6] |
Representative Data
While specific yields can vary significantly based on plant source, growing conditions, and extraction efficiency, the following table provides representative data for the isolation of Chrysosplenol D from 1 kg of dried Artemisia annua material[6].
| Fraction | Representative Yield (g) | Purity of Chrysosplenol D |
| Crude 80% Methanol Extract | 100 - 150 g | < 0.1% |
| Ethyl Acetate Fraction | 10 - 20 g | 1 - 5% |
| Silica Column Purified Fraction | 0.5 - 1.5 g | 40 - 60% |
| Final Pure Compound (Post-HPLC) | 50 - 200 mg | > 98% |
Biological Activity and Signaling Pathways
Chrysosplenol D exhibits potent biological activities, primarily investigated in the context of cancer and inflammation[3][4].
Anti-Cancer Activity: Chrysosplenol D has been shown to inhibit the viability of numerous cancer cell lines in a dose-dependent manner by inducing apoptosis (programmed cell death) and cell cycle arrest[3][7]. Its efficacy is particularly noted in triple-negative breast cancer (TNBC) and non-small-cell lung cancer (NSCLC) cells[5][8].
Data Presentation: IC₅₀ Values of Chrysosplenol D
The half-maximal inhibitory concentration (IC₅₀) values for Chrysosplenol D have been determined for various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6[5] |
| CAL-51 | Triple-Negative Breast Cancer | ~10[9] |
| CAL-148 | Triple-Negative Breast Cancer | ~15[9] |
| A549 | Non-Small-Cell Lung Cancer | > 10[9] |
| PC-3 | Prostate Cancer | > 10[9] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48[7] |
Note: Sensitivity can vary based on the basal activation state of cellular signaling pathways. Cells with high basal ERK1/2 activation are more sensitive, while those with high PI3K/AKT activity tend to be more resistant[3][10].
Signaling Pathways
1. ERK1/2-Mediated Apoptosis in TNBC In TNBC cells, which often have high basal ERK1/2 activity, Chrysosplenol D further enhances the phosphorylation of ERK1/2. This sustained activation is a key mechanism driving apoptosis[5][11].
Caption: Chrysosplenol D induces apoptosis via sustained activation of the ERK1/2 pathway in TNBC cells.[5][9]
2. Topoisomerase IIα Inhibition in NSCLC In human non-small-cell lung cancer, Chrysosplenol D has been shown to inhibit the enzyme topoisomerase IIα (Topo IIα). This inhibition disrupts DNA replication, leading to DNA damage and subsequent apoptosis[8].
Caption: Chrysosplenol D induces apoptosis in NSCLC by inhibiting Topoisomerase IIα.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Chrysosplenol D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua L., has demonstrated significant therapeutic potential, including anti-inflammatory and anticancer activities.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2] The development of robust and efficient purification methods is paramount for advancing preclinical and clinical research. This document provides a detailed application note and protocol for the purification of Chrysosplenol D using High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and professionals in drug development.
Introduction
Chrysosplenol D is a flavonoid of growing interest within the scientific community.[1][2] Its isolation from natural sources, however, presents challenges due to its presence in complex mixtures with structurally similar compounds.[3] Preparative HPLC is a crucial technique for obtaining high-purity Chrysosplenol D required for pharmacological studies.[1] This application note outlines a comprehensive methodology, from extraction to final purification, and provides optimized HPLC parameters for achieving high resolution and purity.
Experimental Protocols
The isolation and purification of Chrysosplenol D follow a general phytochemical workflow that includes extraction, fractionation, and final purification by preparative HPLC.[1]
Extraction and Fractionation
The initial steps involve extracting the compound from its natural source and enriching it through liquid-liquid partitioning.
1.1. Plant Material Preparation:
-
Collect and botanically identify the aerial parts of Artemisia annua.[1]
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.[1]
-
Grind the dried material into a coarse powder to increase the surface area for extraction.[1]
1.2. Solvent Extraction:
-
Macerate the powdered plant material in 70-80% ethanol (B145695) or methanol (B129727) at a solid-to-liquid ratio of 1:10 for 24-72 hours at room temperature with occasional agitation.[1]
-
Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[1]
1.3. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[1]
-
Chrysosplenol D, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.[1]
-
Concentrate the ethyl acetate fraction using a rotary evaporator.[1]
Preparative HPLC Purification
The enriched ethyl acetate fraction is subjected to preparative HPLC for the final purification of Chrysosplenol D.[1]
2.1. Sample Preparation:
-
Dissolve the dried ethyl acetate fraction in methanol to a concentration of 50-100 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
2.2. HPLC Instrumentation and Conditions:
-
Instrument: Preparative HPLC system equipped with a UV-Vis detector.[3]
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically employed.[1] The addition of a small percentage of formic or acetic acid (e.g., 0.1%) can improve peak shape.[1][4]
-
Detection: Monitor the elution profile with a UV detector at wavelengths suitable for flavonoids, such as 254 nm and 365 nm.[1]
Data Presentation
The following tables summarize the optimized HPLC parameters and expected outcomes for Chrysosplenol D purification.
| Parameter | Recommended Conditions |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 10.0 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Optimized based on the specific separation |
| Flow Rate | 5-20 mL/min (depending on column dimensions) |
| Column Temperature | 25-40°C |
| Detection Wavelength | 254 nm and 365 nm |
| Injection Volume | 2-5 mL (dependent on sample concentration) |
| Expected Outcome | Metric |
| Purity | >98% (as determined by analytical HPLC) |
| Recovery | Dependent on initial concentration in crude extract |
| Retention Time | Varies based on specific gradient and flow rate |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of Chrysosplenol D.
Caption: Workflow for the isolation and purification of Chrysosplenol D.
Signaling Pathway
Chrysosplenol D has been shown to exert its anticancer effects by modulating various signaling pathways. The diagram below illustrates a simplified representation of the MAPK signaling pathway, which is a known target of Chrysosplenol D.[5][6]
Caption: Simplified signaling pathway of Chrysosplenol D-induced apoptosis.
Conclusion
This application note provides a detailed protocol for the purification of Chrysosplenol D using preparative HPLC. The outlined methodology, from extraction to final purification, is designed to yield a high-purity compound suitable for further research and development. The optimization of HPLC parameters is crucial for achieving efficient separation and high recovery. The provided workflows and diagrams serve as a guide for researchers in the field of natural product chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells [mdpi.com]
Application Note: Quantification of Chrysosplenol D using a Validated HPLC-DAD-MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Chrysosplenol D in biological matrices using High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS). The described protocol is particularly suited for pharmacokinetic studies, quality control of herbal products, and drug development applications. The method has been validated to ensure accuracy, precision, and reliability of results.
Introduction
Chrysosplenol D is a methoxylated flavonol found in various medicinal plants, most notably Artemisia annua. It has attracted significant scientific interest due to its potential therapeutic properties, including anticancer activities.[1] Accurate and precise quantification of Chrysosplenol D is essential for understanding its pharmacokinetic profile, ensuring the quality and consistency of botanical preparations, and advancing its development as a potential therapeutic agent. This document provides a comprehensive protocol for the analysis of Chrysosplenol D by HPLC-DAD-MS.
Experimental Protocols
Sample Preparation (Rat Plasma)
This protocol outlines the extraction of Chrysosplenol D from a rat plasma matrix.
Materials:
-
Rat plasma samples
-
Chrysosplenol D reference standard
-
Wogonin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Wogonin in methanol).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-DAD-MS analysis.
HPLC-DAD-MS Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Diode-Array Detector (DAD)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| DAD Wavelength | Monitoring at the maximum absorbance of Chrysosplenol D (approximately 254 nm and 340 nm)[1] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| MRM Transitions | Specific precursor-to-product ion transitions for Chrysosplenol D and the Internal Standard (Wogonin) should be optimized based on the instrument used. |
Data Presentation
The following tables summarize the validation parameters for the quantification of Chrysosplenol D in rat plasma.[2]
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Chrysosplenol D | 2 - 600 | > 0.99 | 0.5 | 2.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Chrysosplenol D | 5 | 98.5 | 6.2 |
| 50 | 101.2 | 4.5 | |
| 500 | 99.8 | 3.1 |
Mandatory Visualizations
References
Synthesis of Chrysosplenol D via Aldol Condensation: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysosplenol D, a naturally occurring polymethoxylated flavonol, has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties.[1][2] A key strategic approach to the total synthesis of Chrysosplenol D involves an aldol (B89426) condensation to construct the characteristic chalcone (B49325) backbone, which is subsequently cyclized to form the flavone (B191248) core.[3][4] This application note provides a detailed protocol for the synthesis of a key chalcone intermediate via a base-catalyzed aldol condensation, followed by subsequent transformation steps to yield Chrysosplenol D. Additionally, it summarizes the quantitative data of the synthetic route and illustrates a key signaling pathway modulated by Chrysosplenol D.
Introduction
Chrysosplenol D (3',4',5-trihydroxy-3,6,7-trimethoxyflavone) was first isolated from Chrysosplenium grayanum and has since been identified in other plants, including Artemisia annua.[5][6] Its biological activities, particularly its ability to induce apoptosis in various cancer cell lines, have made it a promising candidate for drug development.[1][7] The total synthesis of Chrysosplenol D is crucial for enabling further pharmacological studies and the development of analogues with improved therapeutic properties. A convergent synthetic strategy employing an aldol condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) offers an efficient route to the chalcone precursor of Chrysosplenol D.[3][4]
Synthesis Workflow
The overall synthetic strategy for Chrysosplenol D, commencing from the aldol condensation to the final product, is depicted below. This multi-step synthesis involves the formation of a chalcone intermediate, followed by oxidative cyclization, methylation, and final deprotection steps to yield Chrysosplenol D.
Caption: Synthetic workflow for Chrysosplenol D.
Experimental Protocols
Protocol 1: Synthesis of Chalcone 6 via Aldol Condensation
This protocol describes the base-catalyzed aldol condensation of ketone 4 (2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone) and aldehyde 5 (3,4-dibenzyloxy-5-methoxybenzaldehyde) to yield the chalcone intermediate 6.[4]
Materials:
-
Ketone 4
-
Aldehyde 5
-
Ethanol (EtOH)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 40% in water)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
2 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ketone 4 and aldehyde 5 in ethanol.
-
To the stirred solution, add the sodium hydroxide solution dropwise at room temperature.
-
Stir the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, reduce the volume of the solvent under reduced pressure.
-
Add ice-cold water to the residue and neutralize the mixture with 2 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield compound 6 as a yellow oil.[4]
Data Presentation
| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Aldol Condensation | Ketone 4, Aldehyde 5 | NaOH, EtOH | Chalcone 6 | 81 | [4] |
| 2 | Oxidative Cyclization | Chalcone 6 | 10% aq. NaOH, 30% aq. H2O2, MeOH, 0 °C to rt, 16 h | Dihydroflavonol 7 | 60 | [3] |
| 3 & 4 | Oxidation & Methylation | Dihydroflavonol 7 | 1. I2, Pyridine; 2. MeI, K2CO3, Acetone | 3-Methoxyflavone 9 | 77 | [3] |
| 5 | Demethylation & Deprotection | 3-Methoxyflavone 9 | 1. AlBr3, MeCN, 0 °C; 2. 10% Pd-C, H2, rt | Chrysosplenol D (1) | 84 | [3] |
Biological Activity and Signaling Pathway
Chrysosplenol D exhibits significant anti-cancer activity, notably by inducing apoptosis in various cancer cell lines, including triple-negative breast cancer and oral squamous cell carcinoma.[2][8][9] One of the key mechanisms of action involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2) signaling cascade.[2][8] In certain cancer cells with high basal ERK1/2 activation, Chrysosplenol D can further augment the phosphorylation of ERK1/2, leading to a sustained activation that promotes apoptosis.[8]
References
- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 2. Algar–Flynn–Oyamada reaction - Wikiwand [wikiwand.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Chrysosplenol D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysosplenol D, a flavonoid compound, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a compound of interest for cancer research and drug development.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic properties of Chrysosplenol D, enabling researchers to obtain reliable and reproducible data.
Data Presentation: In Vitro Efficacy of Chrysosplenol D
The cytotoxic activity of Chrysosplenol D is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. This variability is linked to the specific molecular characteristics of the cells, such as the basal activation state of signaling pathways like ERK1/2 and PI3K/AKT.[3]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 |
| A549 | Non-Small Cell Lung Carcinoma | <10 |
| MIA PaCa-2 | Pancreatic Carcinoma | ~36[4] |
| PC-3 | Prostate Carcinoma | >30 |
| MCF7 | Hormone-Sensitive Breast Cancer | >30 |
| CAL-51 | Triple-Negative Breast Cancer | ~10[5] |
| CAL-148 | Triple-Negative Breast Cancer | ~15[5] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48[5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
Chrysosplenol D
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Chrysosplenol D and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Materials:
-
Chrysosplenol D
-
96-well plates
-
LDH cytotoxicity assay kit
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of Chrysosplenol D, a vehicle control, and positive control for maximum LDH release (e.g., lysis buffer).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of stop solution to each well.[7]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Chrysosplenol D
-
Flow cytometry tubes
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with Chrysosplenol D for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.[6]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Chrysosplenol D
-
70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with Chrysosplenol D.
-
Harvest and wash cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[11]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[12]
-
Incubate for 15-30 minutes at room temperature in the dark.[12][13]
-
Analyze the DNA content by flow cytometry.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing Chrysosplenol D cytotoxicity.
Caption: Chrysosplenol D induces apoptosis via sustained ERK1/2 activation.
Caption: Chrysosplenol D inhibits Topoisomerase IIα, leading to apoptosis.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vivo Tumor Models Evaluating Chrysosplenol D Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo tumor models for assessing the anti-cancer efficacy of Chrysosplenol D, a flavonoid with demonstrated therapeutic potential. The following sections detail established experimental models, present quantitative data from preclinical studies, and offer step-by-step protocols for key experiments.
Introduction
Chrysosplenol D is a polymethoxylated flavonol that has shown promise as an anti-cancer agent by inducing apoptosis (programmed cell death) and inhibiting tumor growth in various cancer cell lines.[1][2] This document focuses on two primary in vivo models that have been instrumental in evaluating its efficacy: a triple-negative breast cancer (TNBC) xenograft model on the chick chorioallantoic membrane (CAM) and a prostate cancer xenograft model in nude mice.
Data Presentation
The anti-tumor efficacy of Chrysosplenol D has been quantified in different preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of Chrysosplenol D in a Prostate Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Protocol | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Reference |
| DU145 | Nude Mice | Control (PBS) | ~1800 | ~1.6 | [3] |
| DU145 | Nude Mice | Chrysosplenol D (20 mg/kg/day for 7 days) | ~750 | ~0.7 | [3] |
Table 2: In Vivo Efficacy of Chrysosplenol D in a Triple-Negative Breast Cancer CAM Model
| Cell Line | Animal Model | Treatment | Outcome | Reference |
| MDA-MB-231 | Chick Chorioallantoic Membrane (CAM) | Chrysosplenol D (30 µM for 3 days) | Reduced tumor mass to a similar extent as Doxorubicin (1 µM) | [1][3] |
Signaling Pathway
Chrysosplenol D has been shown to induce apoptosis in cancer cells through the activation of the Extracellular signal-regulated kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][4]
References
- 1. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Chrysosplenol D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Chrysosplenol D, a flavonoid with demonstrated anti-cancer properties. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways.
Introduction to Chrysosplenol D-Induced Apoptosis
Chrysosplenol D, a flavonol isolated from plants such as Artemisia annua, has emerged as a promising natural compound with potent anti-cancer and anti-inflammatory activities.[1] Its multifaceted mechanism of action involves the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1] Understanding the apoptotic pathways triggered by Chrysosplenol D is crucial for its development as a potential therapeutic agent. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]
Mechanism of Action: Key Signaling Pathways
Chrysosplenol D induces apoptosis through the modulation of several key signaling pathways. A primary mechanism is the sustained activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][2] Additionally, it has been shown to suppress the PI3K/Akt and other MAPK signaling pathways, such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][6] Another significant mechanism is the inhibition of topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA damage and subsequent apoptosis.[1][2][7] Furthermore, Chrysosplenol D can induce the production of reactive oxygen species (ROS) and upregulate heme oxygenase-1 (HO-1), contributing to its apoptotic effects.[2][5][6]
Caption: Signaling pathways of Chrysosplenol D-induced apoptosis.
Data Presentation: Quantitative Analysis of Chrysosplenol D Efficacy
The cytotoxic effects of Chrysosplenol D have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell viability, are summarized below. Furthermore, the induction of apoptosis as measured by flow cytometry is presented for specific cell lines.
Table 1: IC50 Values of Chrysosplenol D in Human Cancer Cell Lines (48h treatment) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (sensitive)[8][9][10] |
| CAL-51 | Triple-Negative Breast Cancer | Varies (sensitive)[8][10] |
| CAL-148 | Triple-Negative Breast Cancer | Varies (sensitive)[8][10] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Varies (sensitive)[8] |
| A549 | Non-Small Cell Lung Cancer | Varies[10] |
| MIA PaCa-2 | Pancreatic Cancer | Varies[10] |
| PC-3 | Prostate Cancer | >30 (relatively resistant)[2][10] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48[2] |
| DU145 | Prostate Cancer | Varies (sensitive)[11] |
Table 2: Apoptosis Induction by Chrysosplenol D in Prostate Cancer Cells (Flow Cytometry) [11]
| Cell Line | Chrysosplenol D Concentration (µM) | Apoptosis Rate (%) |
| DU145 | 0 | Control |
| 10 | Increased | |
| 20 | Increased | |
| 30 | Increased | |
| PC-3 | 0 | Control |
| 10 | Increased | |
| 20 | Increased | |
| 30 | Increased |
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)[2]
This protocol is to determine the IC50 value of Chrysosplenol D.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Chrysosplenol D or a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)[2][3][4][12]
This protocol details the steps to quantify apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Chrysosplenol D for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chrysosplenol D is a polymethoxylated flavonol, primarily isolated from plants like Artemisia annua, that has garnered significant interest for its potent biological activities.[1][2][3] Preclinical studies have highlighted its anti-cancer and anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.[2][4][5] Like many flavonoids, Chrysosplenol D is a hydrophobic molecule with poor aqueous solubility, necessitating specific preparation protocols for its application in aqueous cell culture environments.[1] These notes provide a comprehensive guide to the preparation and use of Chrysosplenol D for in vitro experiments, ensuring reliable and reproducible results.
Physicochemical Properties and Storage
Understanding the fundamental properties of Chrysosplenol D is crucial for its proper handling and use in experimental settings.
Table 1: Properties of Chrysosplenol D
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₁₈H₁₆O₈ | [4][6] |
| Molecular Weight | 360.31 g/mol | [4][7] |
| CAS Number | 14965-20-9 | [1][4][6] |
| Appearance | Yellow, solid powder | [7][8] |
| Purity | Typically ≥98% |[6][9] |
Table 2: Solubility and Recommended Storage Conditions
| Condition | Recommendation | References |
|---|---|---|
| Solubility | Soluble in DMSO (up to 152.65 mM with sonication), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [7][8] |
| For complex formulations, a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve concentrations of ≥ 2.5 mg/mL. | [4][7][10] | |
| Powder Storage | Store desiccated at -20°C for up to 3 years, protected from light and moisture. | [7][9] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |[4][10] |
Experimental Protocols
Accurate preparation of stock and working solutions is critical for obtaining consistent experimental outcomes.
Materials Required
-
Chrysosplenol D powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with FBS and antibiotics)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
0.22 µm syringe filter (optional, for sterilization)
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of Chrysosplenol D.
-
Mass (mg) = Desired Volume (mL) x 50 mmol/L x 360.31 g/mol
-
Example: For 1 mL of a 50 mM stock, weigh out 18.02 mg of Chrysosplenol D powder.
-
-
Dissolution:
-
Aseptically add the weighed Chrysosplenol D powder to a sterile tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If precipitation occurs or dissolution is slow, sonicate the solution in a water bath for 10-15 minutes until the solution is clear.[4][7] Gentle heating can also aid dissolution.[4][10]
-
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[10]
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[4][10]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions to achieve the desired final concentrations. It is critical to add the DMSO stock solution dropwise into the culture medium while gently vortexing or swirling.[10] This prevents localized high concentrations that can cause the hydrophobic compound to precipitate.
-
The final concentration of DMSO in the medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Chrysosplenol D used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application: Remove the existing medium from the cells and immediately add the freshly prepared medium containing the desired concentrations of Chrysosplenol D or the vehicle control.
Experimental Workflow Diagram
Application in Cell Culture Experiments
Recommended Working Concentrations
The optimal concentration of Chrysosplenol D is highly dependent on the specific cell line and the duration of the experiment. A dose-response study is always recommended to determine the effective concentration range. A starting range of 1 µM to 50 µM is suggested for initial cancer cell line screening.[10]
Table 3: Reported IC₅₀ Values of Chrysosplenol D in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | References |
|---|---|---|---|
| MDA-MB-231 | Triple Negative Breast Cancer | 11.6 | [2][3][11] |
| A549 | Non-small-cell Lung Carcinoma | < 10 | [2][11] |
| CAL-51 | Triple Negative Breast Cancer | ~10 | [2] |
| CAL-148 | Triple Negative Breast Cancer | ~15 | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20 | [2] |
| PC-3 | Prostate Carcinoma | > 30 | [2] |
| MCF7 | Breast Cancer (Hormone-sensitive) | > 30 | [2] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 |[2][4] |
Overview of Cellular Mechanisms and Signaling Pathways
Chrysosplenol D exerts its biological effects by modulating multiple cellular pathways. Its anti-cancer activity is linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[4][5][12] Key signaling pathways affected include:
-
MAPK/ERK Pathway: It induces apoptosis in triple-negative breast cancer cells through an ERK1/2-mediated mechanism.[2][3][4]
-
PI3K/Akt/mTOR Pathway: In prostate cancer, it has been shown to inhibit this critical pro-survival pathway.
-
Topoisomerase IIα Inhibition: It can inhibit this enzyme, which is crucial for DNA replication, leading to DNA damage and apoptosis.[2]
-
ROS Induction: The compound can increase intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[2][5]
-
Anti-inflammatory Signaling: It suppresses pro-inflammatory pathways such as NF-κB and AP-1.[2]
Signaling Pathway Diagrams
References
- 1. Chrysosplenol D | 14965-20-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysosplenol D | CAS:14965-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Chrysosplenol D | NF-κB | JNK | IL Receptor | TargetMol [targetmol.com]
- 8. Chrysosplenol D | CAS:14965-20-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. chemfarms.com [chemfarms.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chrysosplenol D Extraction
Welcome to the technical support center for Chrysosplenol D extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of Chrysosplenol D from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is Chrysosplenol D and what makes its extraction challenging?
A1: Chrysosplenol D is a methoxylated flavonol with potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] It is primarily found in plants like Artemisia annua (sweet wormwood), Chrysanthemum morifolium, and species of the Vitex and Chrysosplenium genera.[1][3] The challenges in its extraction are common to many natural products and include:
-
Low Concentration: As a secondary metabolite, its concentration in the raw plant material can be low.[4]
-
Co-eluting Impurities: It is often present with other structurally similar flavonoids, making chromatographic separation difficult.[4]
-
Potential for Degradation: Flavonoids can be sensitive to heat, light, and pH, which may lead to degradation during the extraction process.[4][5]
-
Complex Matrix: The raw plant extract is a complex mixture of numerous compounds, necessitating multiple purification steps to isolate Chrysosplenol D.[4]
Q2: Which solvents are most effective for extracting Chrysosplenol D?
A2: The choice of solvent is critical and depends on the polarity of the target compound. For flavonoids like Chrysosplenol D, polar solvents are generally effective.[6] Commonly used solvents include:
-
Methanol (B129727) or ethanol (B145695), often in aqueous solutions (e.g., 70-80%), are effective for the initial extraction from plant material.[1][4]
-
Ethyl acetate (B1210297) is particularly useful for enriching Chrysosplenol D during liquid-liquid partitioning due to its selectivity for flavonoids and other phenolic compounds.[1][4]
Q3: What are the key factors that influence the extraction yield of Chrysosplenol D?
A3: Several factors can significantly impact the extraction yield.[7][8] These include:
-
Solvent Choice: The polarity of the solvent should be matched to that of Chrysosplenol D.[7]
-
Temperature: Higher temperatures can increase solubility and diffusion but may also cause degradation of thermolabile compounds.[6][7]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for more efficient extraction.[1][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.[10]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency.[11]
-
pH: The pH of the extraction medium can affect the stability and solubility of flavonoids.[7]
Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A4: Modern extraction techniques can offer significant advantages over traditional methods:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[12][13] This can lead to higher yields in shorter times and at lower temperatures, which helps to preserve thermolabile compounds.[12][14]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process.[15][16] This can result in higher extraction efficiency and reduced solvent consumption.[17][18]
-
Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2 as a solvent, which is non-toxic and easily removed from the extract.[19][20] It is particularly suitable for extracting heat-sensitive compounds.[19][21]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of Chrysosplenol D.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Chrysosplenol D in the Crude Extract | 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material.[4] 2. Degradation of Chrysosplenol D: The compound may be degrading due to excessive heat, light exposure, or inappropriate pH.[4][5] 3. Poor Quality Plant Material: The concentration of Chrysosplenol D can vary based on harvesting time, drying, and storage conditions.[7][9] | 1. Increase the extraction time, use a higher solvent-to-solid ratio, or reduce the particle size of the plant material.[4][11] Consider using advanced techniques like UAE or MAE.[7] 2. Avoid high temperatures (not exceeding 45-50°C during solvent evaporation) and prolonged exposure to light.[1][4] Ensure the pH of the solvent is suitable for flavonoid stability.[7] 3. Use high-quality, properly identified, and well-stored plant material.[1][9] |
| Loss of Chrysosplenol D during Liquid-Liquid Partitioning | 1. Incorrect Solvent Polarity: The partitioning solvents may not have significantly different polarities, leading to inefficient separation.[4] 2. Emulsion Formation: An emulsion at the solvent interface can trap the target compound.[4][10] | 1. Ensure the use of solvents with distinct polarities (e.g., water and ethyl acetate).[4] Test the solubility of a small amount of the extract in each solvent before bulk extraction.[4] 2. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[4] |
| Co-elution of Impurities during Chromatography | 1. Suboptimal Chromatographic Conditions: The mobile phase composition or gradient may not be suitable for separating Chrysosplenol D from structurally similar compounds. 2. Column Overload: Injecting too much sample onto the HPLC column can lead to poor separation. | 1. Optimize the mobile phase gradient and composition. Using a modifier like formic acid can improve peak shape.[4] 2. Reduce the concentration of the sample being injected onto the preparative HPLC column.[4] |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of secondary metabolites can differ between batches of plant material.[7] 2. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent ratios can affect the outcome.[7] | 1. Standardize the source and pre-processing of the plant material. 2. Maintain strict control over all extraction parameters for each experiment.[7] |
Quantitative Data Summary
While specific yield data for Chrysosplenol D is not extensively reported, the following tables provide representative data for total flavonoid extraction from similar plant sources to serve as a benchmark.
Table 1: Representative Yield of Total Flavonoids using Optimized Ultrasound-Assisted Extraction (UAE)
| Plant Source | Optimal Conditions | Total Flavonoid Yield | Reference |
| Eucommia ulmoides leaves | 70% ethanol, 250 W ultrasonic power, 1:30 g/mL solid-liquid ratio, 25 min ultrasonic time | 169.3 mg/g | [11] |
| Chrysanthemum morifolium | Optimized UAE conditions | Up to 5.24% | [1] |
Table 2: Representative Yield Data for the Isolation of Chrysosplenol D from 1 kg of Dried Artemisia annua
| Fraction | Yield (g) | Chrysosplenol D Purity |
| Crude Methanolic Extract | 100 - 150 | Low |
| Ethyl Acetate Fraction | 15 - 25 | Enriched |
| Purified Chrysosplenol D | 0.5 - 1.5 | >95% |
| Note: These values are representative and can vary depending on the specific plant material and extraction conditions.[4] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Chrysosplenol D
-
Preparation of Plant Material: Air-dry the aerial parts of Artemisia annua at room temperature in the dark.[4] Grind the dried material into a fine powder.[1][4]
-
Solvent Extraction: Macerate the powdered plant material (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring.[4] Filter the mixture and repeat the extraction process on the plant residue two more times.[4]
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[4]
-
Liquid-Liquid Partitioning:
-
Solvent Evaporation: Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, enriched flavonoid extract.[4]
-
Purification by Preparative HPLC:
-
Sample Preparation: Dissolve a portion of the dried ethyl acetate fraction in methanol (50-100 mg/mL) and filter through a 0.45 µm syringe filter.[4]
-
Chromatographic Conditions:
-
Fraction Collection: Collect fractions corresponding to the Chrysosplenol D peak and analyze for purity using analytical HPLC.[4]
-
Final Processing: Combine the pure fractions, evaporate the solvent, and lyophilize to obtain pure Chrysosplenol D.[4]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)
-
Preparation: Mix the powdered plant material with the selected solvent (e.g., 70% ethanol) in a suitable vessel.[11]
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Optimization: Systematically vary parameters such as ethanol concentration, ultrasonic power, solid-to-liquid ratio, and extraction time to determine the optimal conditions for maximizing the yield.[11]
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris and concentrate the filtrate using a rotary evaporator.[1]
-
Purification: Proceed with liquid-liquid partitioning and chromatographic purification as described in Protocol 1.
Visualizations
Caption: General workflow for the extraction and isolation of Chrysosplenol D.
Caption: Troubleshooting logic for addressing low Chrysosplenol D yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scispace.com [scispace.com]
- 18. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 19. mdpi.com [mdpi.com]
- 20. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Chrysosplenol D in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What is Chrysosplenol D and why is its aqueous solubility a concern?
A1: Chrysosplenol D is a polymethoxylated flavonoid found in plants like Artemisia annua. It exhibits various biological activities, including anti-inflammatory and potential anti-cancer properties.[1] However, Chrysosplenol D is a hydrophobic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[1]
Q2: What are the primary strategies for improving the aqueous solubility of Chrysosplenol D?
A2: The main approaches to enhance the solubility of poorly soluble flavonoids like Chrysosplenol D include:
-
Co-solvency: Blending water with one or more water-miscible organic solvents.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Chrysosplenol D molecule within the hydrophilic cavity of a cyclodextrin.[1]
-
Solid Dispersion: Dispersing Chrysosplenol D in a solid, water-soluble carrier matrix at a molecular level.[1]
-
Nanoparticle Formulation: Reducing the particle size of Chrysosplenol D to the nanometer range to increase its surface area and dissolution rate.[1]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired increase in solubility, the intended application (e.g., in vitro assays vs. in vivo studies), the required stability of the formulation, and available laboratory equipment. For initial in vitro screening, co-solvency can be a rapid and straightforward approach. For oral delivery formulations, solid dispersions and nanoparticle formulations are often explored.[1]
Q4: How should I prepare and store a stock solution of Chrysosplenol D?
A4: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to store Chrysosplenol D as a solid at -20°C, desiccated. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To maintain stability, prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2]
Q5: My Chrysosplenol D is precipitating in my cell culture medium. What can I do?
A5: Precipitation in cell culture medium is a common issue due to the low aqueous solubility of Chrysosplenol D.[2] Here are some troubleshooting steps:
-
Optimize Stock Solution Dilution: When diluting the stock solution, add it dropwise to the culture medium while vortexing or gently mixing to prevent localized high concentrations and subsequent precipitation.[3]
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.1%, to avoid solvent toxicity to the cells.[2]
-
Use a Co-solvent System: For in vivo preparations, which can be adapted for in vitro use, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve higher concentrations.[2]
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of Chrysosplenol D and structurally similar flavonoids using various techniques.
Table 1: Solubility of Chrysosplenol D and Related Flavonoids in Various Solvents
| Compound | Solvent System | Solubility | Reference |
| Chrysosplenol D | DMSO | 50 mg/mL (138.77 mM) | [2] |
| Chrysosplenol D | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.94 mM) | |
| Chrysosplenol D | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.94 mM) | |
| Chrysosplenol C | Distilled Water with 1% Sodium Lauryl Sulfate (SLS) | Highest among tested surfactants | [4] |
| Chrysin | Water | 3.7 µg/mL | [5] |
Table 2: Fold Increase in Solubility of Flavonoids with Cyclodextrin Complexation
| Flavonoid | Cyclodextrin | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |
| Chrysin | RAMEB | 1:1 | 7.41 | [6] |
| Chrysin | RAMEB | 1:2 | 8.04 | [6] |
Experimental Protocols & Workflows
Co-solvency Method
This protocol describes the preparation of a co-solvent system to enhance the solubility of Chrysosplenol D for in vitro and in vivo applications.
Materials:
-
Chrysosplenol D
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Protocol:
-
Prepare a stock solution of Chrysosplenol D in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the Chrysosplenol D stock solution.
-
Add PEG300 to the tube and vortex thoroughly until the mixture is homogeneous.
-
Add Tween-80 to the mixture and vortex again until fully incorporated.
-
Finally, add the saline solution to reach the final desired volume and vortex until the solution is clear.
-
If precipitation or phase separation occurs, gentle heating or sonication can be applied to aid dissolution.[1]
Example Formulation (for a 1 mL final volume): [1]
-
100 µL of 25 mg/mL Chrysosplenol D in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iajps.com [iajps.com]
- 4. Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Chrysosplenol D Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation and quantification of Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What is Chrysosplenol D and why is its separation challenging?
A1: Chrysosplenol D is a methoxylated flavonol found in various plants, notably Artemisia annua.[1] Its isolation and chromatographic separation can be challenging due to its presence in complex plant matrices and co-elution with structurally similar flavonoids, such as casticin.[1]
Q2: What is the recommended stationary phase (column) for Chrysosplenol D separation?
A2: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the separation of Chrysosplenol D.[1][2][3][4] These columns provide good retention and selectivity for this moderately polar compound. For higher resolution, consider using columns with smaller particle sizes (e.g., 1.8 µm or 3 µm).[2][3]
Q3: What are the typical mobile phases used for Chrysosplenol D analysis?
A3: The most common mobile phases consist of a gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1][2][3][4] To improve peak shape and resolution, a small amount of acid, such as 0.1% formic acid or 0.1% acetic acid, is often added to the aqueous phase.[1][2][3][4]
Q4: At what wavelength should I detect Chrysosplenol D?
A4: For UV detection, Chrysosplenol D can be monitored at various wavelengths. A wavelength of 350 nm is commonly used for detection.[1] Other studies have used detection at 210 nm, 254 nm, and 280 nm for general flavonoid profiling.[2][5] A diode-array detector (DAD) can be beneficial for identifying the optimal detection wavelength and assessing peak purity.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution with Casticin | 1. Inadequate mobile phase composition. 2. Suboptimal gradient profile. 3. Unsuitable stationary phase. | 1. Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention time and may improve separation. 2. Modify the gradient elution program. A shallower gradient can enhance the separation of closely eluting compounds.[1] 3. While C18 is standard, consider trying a phenyl-hexyl or cyano column for different selectivity.[1] |
| Peak Tailing | 1. Column degradation or contamination. 2. Sample overload. 3. Inappropriate sample solvent. 4. Secondary interactions with the stationary phase. | 1. Wash the column with a strong solvent or replace it if necessary. A guard column can prolong the main column's life.[1] 2. Reduce the injection volume or the concentration of the sample.[1] 3. Dissolve the sample in the initial mobile phase to ensure good peak shape.[1] 4. Ensure the mobile phase pH is appropriate. The addition of a small amount of acid (e.g., formic acid) can suppress silanol (B1196071) interactions and reduce tailing.[6] |
| Low Signal Intensity | 1. Low concentration of Chrysosplenol D in the sample. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Concentrate the sample or increase the injection volume (if not leading to peak distortion). 2. Verify the detection wavelength is set to the absorbance maximum of Chrysosplenol D (around 350 nm).[1] 3. Flavonoids can be sensitive to heat and light; ensure proper storage and handling of samples.[1] |
| Ghost Peaks | 1. Contaminated mobile phase or HPLC system. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter them before use. 2. Implement a needle wash step in the autosampler method and run blank injections between samples. |
Data Presentation
Table 1: Comparison of Analytical HPLC Parameters for Chrysosplenol D Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Agilent Zorbax Plus C18 (50 x 2.1 mm, 1.8 µm)[2] | ReproSil-Pur Basic C18-HD (125 x 3 mm, 3 µm)[3][5] | C18 reversed-phase (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% formic acid in water[2] | 0.05% formic acid in water[3][5] | 0.1% formic acid in water[4] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[3][5] | Acetonitrile[4] |
| Gradient Elution | 30% B (0-1 min), 30-90% B (1-3 min), 90% B (3-5 min), 30% B (5.1-7 min)[2] | 30% B to 95% B over 18 min[3][5] | Not specified[4] |
| Flow Rate | 0.4 mL/min[2] | 0.6 mL/min[3][5] | 1.0 mL/min[4] |
| Column Temperature | 35°C[2] | 28°C[5] | Not specified |
| Detection Wavelength | 210, 254, 280 nm[2] | 210, 254, 280 nm[5] | 345 nm[4] |
Table 2: Preparative HPLC Parameters for Chrysosplenol D Isolation
| Parameter | Method |
| HPLC Column | C18 (250 x 20 mm, 10 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Gradient Elution | Linear gradient from 30% to 70% B over 40 minutes[1] |
| Flow Rate | 15 mL/min[1] |
| Detection Wavelength | 350 nm[1] |
Experimental Protocols
Protocol 1: Extraction of Chrysosplenol D from Artemisia annua
-
Preparation of Plant Material : Air-dry the aerial parts of Artemisia annua at room temperature, protected from direct sunlight. Once completely dry, grind the material into a coarse powder.[6]
-
Solvent Extraction : Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.[1]
-
Filtration and Concentration : Filter the mixture to remove solid plant debris. Repeat the extraction process on the plant residue twice more. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[1]
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in distilled water.
-
Perform successive extractions with n-hexane to remove non-polar compounds.
-
Subsequently, extract with ethyl acetate (B1210297). Chrysosplenol D is expected to be enriched in the ethyl acetate fraction.[1]
-
-
Final Concentration : Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, flavonoid-enriched extract ready for HPLC analysis or purification.[1]
Protocol 2: Analytical HPLC Method for Chrysosplenol D Quantification
-
Sample Preparation : Dissolve the dried extract or reference standard in methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation : Use an HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Chromatographic Conditions :
-
Quantification : Generate a calibration curve using a certified reference standard of Chrysosplenol D. Determine the concentration in the sample by comparing its peak area to the calibration curve.[4]
Visualizations
Caption: General experimental workflow for Chrysosplenol D analysis.
Caption: Troubleshooting logic for separating co-eluting compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chrysosplenol D Storage and Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Chrysosplenol D during storage and experimental use. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting solutions to ensure the integrity and activity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Chrysosplenol D?
A1: The stability of Chrysosplenol D is highly dependent on its form (solid powder vs. solution) and the storage conditions. Adherence to recommended storage protocols is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: As a solid powder, Chrysosplenol D should be stored at -20°C for long-term stability, for up to three years.[1] It is crucial to keep the container tightly sealed and protected from direct sunlight and moisture.[1]
-
Stock Solutions: For solutions prepared in a solvent such as DMSO, it is recommended to store them at -80°C for up to one year.[1] For shorter-term storage, -20°C is acceptable for up to one month. To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What are the main factors that can cause Chrysosplenol D to degrade?
A2: Chrysosplenol D, like many flavonoids, is susceptible to degradation from several environmental factors:
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[3]
-
Light: Exposure to both UV and visible light can lead to photodegradation, altering the chemical structure of the compound.[3]
-
pH: Chrysosplenol D is more stable in acidic conditions. Alkaline (basic) conditions can catalyze its degradation, often leading to a noticeable color change.[3]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of flavonoids. This is a particular concern for solutions stored for extended periods.[3]
Q3: I've noticed a color change in my Chrysosplenol D solution. Does this indicate degradation?
A3: A visual change in the color of your Chrysosplenol D solution, such as turning yellow or brown, can be an indicator of degradation.[3] This may be due to oxidation or pH-induced changes.[3] While visual inspection is a useful first step, it is not a definitive measure of compound integrity. For accurate assessment, it is highly recommended to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to verify the purity and concentration of your solution before proceeding with experiments.[3]
Q4: How stable is Chrysosplenol D in aqueous buffers used for cell-based assays?
A4: Flavonoids often exhibit limited stability in aqueous buffers, especially at a physiological pH of around 7.4.[3] The stability will be influenced by the specific composition of the buffer, the temperature, and the duration of the experiment.[3] It is strongly recommended to prepare fresh dilutions of Chrysosplenol D in your cell culture medium or buffer immediately before each use.[3] For experiments that span multiple days, it is advisable to validate the stability of Chrysosplenol D under your specific experimental conditions or to replenish the compound in the medium daily.[3]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible experimental results.
-
Potential Cause: Degradation of the Chrysosplenol D stock solution.
-
Recommended Action:
-
Verify Stock Integrity: Analyze your stock solution using HPLC to confirm its concentration and purity.
-
Aliquot Stocks: If not already doing so, aliquot your stock solutions upon preparation to minimize freeze-thaw cycles.
-
Use Fresh Solutions: Always prepare fresh working solutions from your stock for each experiment.
-
Control Experimental Conditions: Minimize the exposure of your working solutions to light and elevated temperatures. Keep solutions on ice when possible and use amber-colored tubes.[4]
-
Issue 2: Precipitation of Chrysosplenol D in aqueous solution.
-
Potential Cause: Low aqueous solubility of Chrysosplenol D.
-
Recommended Action:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept to a minimum in the final aqueous solution (typically <0.1% for cell-based assays) to avoid toxicity and precipitation.[1]
-
Gentle Sonication: Brief and gentle sonication may help to redissolve a small amount of precipitate. However, be cautious as this can generate heat and potentially accelerate degradation.[1]
-
Dropwise Addition: When preparing working solutions, add the stock solution dropwise to the aqueous buffer while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Quantitative Data Summary
While specific degradation kinetic data for Chrysosplenol D is not extensively published, the following tables provide recommended storage conditions and a hypothetical example of how to present stability data from a forced degradation study.
Table 1: Recommended Storage Conditions for Chrysosplenol D
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed, protect from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For short-term storage only. |
Table 2: Hypothetical Stability Data for Chrysosplenol D in Aqueous Buffer (pH 7.4) at 37°C
Note: This is hypothetical data for illustrative purposes only.
| Time (hours) | % Chrysosplenol D Remaining (Protected from Light) | % Chrysosplenol D Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 2 | 98.5% | 95.2% |
| 4 | 96.1% | 89.8% |
| 8 | 92.3% | 81.5% |
| 24 | 75.4% | 55.7% |
| 48 | 58.1% | 33.2% |
Experimental Protocols
Protocol 1: General Stability Assessment of Chrysosplenol D in Solution
This protocol provides a general method to evaluate the stability of Chrysosplenol D in a specific solvent or buffer over time.
Methodology:
-
Solution Preparation: Prepare a solution of Chrysosplenol D in the solvent or buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials. For a comprehensive study, incubate sets of vials under different conditions (e.g., 4°C, 25°C, 37°C; protected from light vs. exposed to light). Include a control group stored at -80°C.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each incubation condition.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of Chrysosplenol D.
-
Data Analysis: Quantify the peak area of Chrysosplenol D at each time point and normalize it to the peak area at time 0. Plot the percentage of Chrysosplenol D remaining against time for each condition.
Protocol 2: Forced Degradation Study of Chrysosplenol D
This protocol is designed to identify potential degradation products and degradation pathways under stress conditions, which is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Chrysosplenol D in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 mins, 2, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method. For the characterization of degradation products, LC-MS is recommended.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation peaks. The mass spectrometry data will aid in the structural elucidation of the degradation products.
Visualizations
References
Technical Support Center: Addressing Chrysosplenol D Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Chrysosplenol D. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is Chrysosplenol D and what is its primary anti-cancer mechanism?
Chrysosplenol D is a flavonoid compound that has demonstrated anti-cancer properties in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] In some cancer types, such as non-small-cell lung cancer, it has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication.[4] In triple-negative breast cancer cells, Chrysosplenol D can activate the ERK1/2 signaling pathway, which paradoxically leads to apoptosis.[1][3]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several factors. Here are some common issues and troubleshooting tips:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and drug concentrations. It is advisable to either not use the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Incomplete Drug Solubilization: Ensure Chrysosplenol D is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your culture medium. Precipitated drug will lead to inaccurate concentrations.
-
Assay Timing: The optimal incubation time with Chrysosplenol D can vary between cell lines. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific model.
Q3: My cancer cell line of interest appears to be resistant to Chrysosplenol D. What are the potential mechanisms of resistance?
Resistance to Chrysosplenol D can be intrinsic (pre-existing) or acquired (developed after exposure). Potential mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: The most prominently suggested mechanism of intrinsic resistance is the activation of the PI3K/Akt signaling pathway.[2] Cell lines with high basal PI3K/Akt activity have shown reduced sensitivity to Chrysosplenol D.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Chrysosplenol D out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Cancer cells may metabolize Chrysosplenol D into inactive forms, thereby reducing its efficacy.
-
Target Protein Alterations: Mutations in the target proteins of Chrysosplenol D, such as topoisomerase IIα, could prevent the drug from binding effectively.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to Chrysosplenol D in a Previously Sensitive Cell Line
If you observe a decrease in the cytotoxic effect of Chrysosplenol D over time, your cells may be acquiring resistance.
Possible Cause & Solution:
-
Development of a Resistant Population: Continuous exposure to a drug can select for and expand a subpopulation of resistant cells.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Generate a Stable Resistant Cell Line: To study the mechanisms of resistance, it is crucial to develop a stable resistant cell line. A general protocol for this is provided below.
-
-
Experimental Protocols
Protocol 1: Generation of a Chrysosplenol D-Resistant Cancer Cell Line
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Parental cancer cell line of interest
-
Chrysosplenol D
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of Chrysosplenol D for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing Chrysosplenol D at a concentration equal to the IC10-IC20 (a concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Chrysosplenol D in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor and Passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a fresh flask with the same increased concentration of Chrysosplenol D.
-
Establish a Stable Resistant Line: Repeat the dose escalation until the cells can proliferate in a medium containing a significantly higher concentration of Chrysosplenol D (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Phenotype: Once a resistant line is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line. The resistant cells should be maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype before further experiments.
Problem 2: Investigating the Role of PI3K/Akt Pathway in Resistance
Your cell line may exhibit intrinsic or acquired resistance due to the hyperactivation of the PI3K/Akt survival pathway.
Possible Cause & Solution:
-
Upregulation of PI3K/Akt Signaling: Increased phosphorylation of Akt (p-Akt) can promote cell survival and counteract the apoptotic effects of Chrysosplenol D.
-
Troubleshooting Steps:
-
Assess Akt Activation: Use Western blotting to compare the levels of phosphorylated Akt (p-Akt) and total Akt in your resistant cell line versus the sensitive parental line. Higher p-Akt levels in the resistant line suggest the involvement of this pathway.
-
Inhibit the PI3K/Akt Pathway: Treat the resistant cells with a combination of Chrysosplenol D and a known PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206). A synergistic cytotoxic effect or restoration of sensitivity to Chrysosplenol D would confirm the role of this pathway in resistance.[5][6]
-
Genetic Knockdown of Akt: Use siRNA to specifically knock down the expression of Akt in the resistant cells and then assess their sensitivity to Chrysosplenol D.[7][8][9] Increased sensitivity after Akt knockdown would provide strong evidence for its role in resistance.
-
-
Problem 3: Investigating the Role of ABC Transporters in Resistance
Increased drug efflux mediated by ABC transporters is a common mechanism of multidrug resistance.
Possible Cause & Solution:
-
Overexpression of ABC Transporters: Resistant cells may overexpress efflux pumps like P-glycoprotein (ABCB1), which can transport Chrysosplenol D out of the cell.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to compare the expression levels of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant and sensitive cell lines.
-
Perform a Functional Efflux Assay: A Rhodamine 123 efflux assay can be used to assess the activity of ABCB1. Rhodamine 123 is a fluorescent substrate for this transporter.[10][11][12] Increased efflux of Rhodamine 123 in the resistant cells, which can be reversed by a known ABCB1 inhibitor (e.g., verapamil), would indicate a functional role for this transporter in resistance.[11]
-
-
Experimental Protocols
Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Activity
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123
-
Verapamil (B1683045) (or another ABCB1 inhibitor)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells in appropriate culture plates and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with a loading buffer (e.g., HBSS) containing Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Inhibitor Treatment (for control): In a parallel set of wells, co-incubate the cells with Rhodamine 123 and an ABCB1 inhibitor like verapamil (e.g., 50 µM).
-
Washing: After the loading period, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed culture medium (with and without the inhibitor) and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for drug efflux.
-
Quantification: After the efflux period, lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry to quantify the retained Rhodamine 123.
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux. Reversal of this effect by the inhibitor confirms the involvement of the ABCB1 transporter.
Data Presentation
Table 1: IC50 Values of Chrysosplenol D in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| A549 | Non-Small-Cell Lung Carcinoma | <10 | Sensitive | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | Sensitive | [13] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20 | Moderately Sensitive | [13] |
| PC-3 | Prostate Carcinoma | >30 | Resistant | [13] |
| MCF7 | Breast Cancer (Hormone-sensitive) | >30 | Resistant | [13] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | Resistant | [13] |
Mandatory Visualizations
Caption: Potential mechanisms of intrinsic and acquired resistance to Chrysosplenol D.
Caption: Experimental workflow for troubleshooting Chrysosplenol D resistance.
Caption: The role of the PI3K/Akt signaling pathway in mediating resistance to Chrysosplenol D.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Delivery of siRNAs Targeting AKT and ERBB2 Genes Enhances Chemosensitization of Breast Cancer Cells in a Culture and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chrysosplenol D Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of Chrysosplenol D in preclinical animal models. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for Chrysosplenol D in mice for anti-inflammatory studies?
For topical anti-inflammatory studies, a starting dose of 1 to 1.5 µmol/cm² has been shown to be effective in a croton oil-induced ear edema model in mice[1]. For systemic inflammation models, such as LPS-induced systemic inflammatory response syndrome, intragastric administration of doses ranging from 0.07 to 0.28 mmol/kg have been used[1][2]. In a model of acute lung injury, intraperitoneal injections of 12.5 mg/kg and 25 mg/kg have been shown to be effective.
Q2: What are the recommended routes of administration for Chrysosplenol D in animal models?
Chrysosplenol D has been administered via several routes in mice, including:
-
Topical application: For localized inflammation models[1].
-
Intragastric (oral) gavage: For systemic inflammation models[1].
-
Intraperitoneal (IP) injection: For systemic inflammation and acute lung injury models.
The choice of administration route will depend on the specific experimental design and the target tissue or organ.
Q3: How should Chrysosplenol D be prepared for in vivo administration?
Chrysosplenol D has poor water solubility. For in vivo administration, it is often formulated as a suspension or solution in a suitable vehicle. A commonly used vehicle for flavonoids is a mixture of DMSO, PEG300, Tween 80, and saline. While a specific formulation for Chrysosplenol D for all applications is not universally defined, a general approach for poorly soluble compounds involves dissolving the compound in a minimal amount of DMSO and then diluting it with other vehicles like PEG300 and saline. It is crucial to ensure the final concentration of DMSO is kept to a minimum to avoid solvent toxicity.
Q4: What is known about the pharmacokinetics and oral bioavailability of Chrysosplenol D?
Specific pharmacokinetic data for Chrysosplenol D, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in publicly available literature. However, flavonoids, in general, are known to have poor oral bioavailability due to factors like low aqueous solubility and rapid metabolism[3]. Methoxylated flavones, like Chrysosplenol D, are believed to have better pharmacokinetic properties compared to their hydroxylated counterparts[4]. Researchers should consider that oral administration may result in low systemic exposure and should verify plasma concentrations in their specific model.
Q5: Are there any known toxic effects of Chrysosplenol D in animal models?
In the available studies, Chrysosplenol D has been reported to have low systemic toxicity at effective doses. For instance, in a chick chorioallantoic membrane (CAM) assay, no overt systemic toxicity was observed[5]. However, comprehensive toxicology studies have not been widely published. It is essential for researchers to conduct their own dose-finding and toxicity assessments for their specific animal model and experimental conditions. Monitoring animal weight, behavior, and food/water intake are crucial first steps in assessing potential toxicity.
Troubleshooting Guides
Issue: I am not observing the expected therapeutic effect.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | The effective dose can vary significantly between different animal models and disease states. Perform a dose-response study to determine the optimal dose for your specific experiment. |
| Poor Bioavailability | If administering orally, consider that Chrysosplenol D may have low bioavailability. You may need to increase the dose or consider an alternative administration route, such as intraperitoneal injection, to ensure adequate systemic exposure. Measuring plasma concentrations of Chrysosplenol D can help confirm this. |
| Compound Precipitation | Due to its low solubility, Chrysosplenol D may precipitate out of solution, especially if not prepared correctly. Ensure your formulation is homogenous and stable. Sonication can aid in dissolving the compound. Visually inspect the solution for any precipitation before and during administration. |
| Timing of Administration | The timing of drug administration relative to disease induction can be critical. Optimize the treatment schedule based on the pathophysiology of your model. |
Issue: I am observing signs of toxicity in my animal models (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Steps |
| High Dosage | The administered dose may be too high for your specific animal strain or model. Reduce the dose and perform a dose-escalation study to find a well-tolerated and effective dose. |
| Solvent Toxicity | The vehicle used to dissolve Chrysosplenol D, particularly if it contains a high percentage of DMSO, can cause toxicity. Prepare a vehicle control group to assess the effects of the solvent alone. Aim to keep the final DMSO concentration as low as possible. |
| Route of Administration | Some administration routes, like intraperitoneal injection, can cause localized irritation or peritonitis if not performed correctly or if the formulation is irritating. Ensure proper injection technique. For irritating compounds, consider alternative routes if appropriate for your study. |
Data Presentation: In Vivo Dosages of Chrysosplenol D
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| ICR Mice | Topical | 1 - 1.5 µmol/cm² | Inhibition of croton oil-induced ear edema | [1] |
| ICR Mice | Intragastric | 0.07 - 0.28 mmol/kg | Protection against LPS-induced systemic inflammatory response syndrome | [1][2] |
| C57BL/6 Mice | Intraperitoneal | 12.5 - 25 mg/kg | Protection against LPS-induced acute lung injury | |
| Chick Embryo | Topical (on CAM) | 30 µM | Inhibition of MDA-MB-231 tumor growth | [5] |
Experimental Protocols
Protocol 1: Intragastric Administration of Chrysosplenol D in a Mouse Model of Systemic Inflammation
-
Preparation of Chrysosplenol D suspension:
-
Weigh the required amount of Chrysosplenol D.
-
Suspend it in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Animal Handling and Administration:
-
Acclimatize ICR mice for at least one week before the experiment.
-
Administer the Chrysosplenol D suspension or vehicle control via oral gavage using a suitable gauge gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Induction of Inflammation and Monitoring:
-
Following Chrysosplenol D administration (timing to be optimized for the specific model), induce systemic inflammation, for example, by intraperitoneal injection of lipopolysaccharide (LPS).
-
Monitor the animals for clinical signs of inflammation and collect samples (e.g., blood, tissues) at predetermined time points for analysis of inflammatory markers.
-
Protocol 2: Topical Administration of Chrysosplenol D in a Mouse Model of Ear Edema
-
Preparation of Chrysosplenol D solution:
-
Dissolve Chrysosplenol D in a suitable solvent, such as acetone, to the desired concentration.
-
-
Induction of Inflammation and Treatment:
-
Induce ear edema in ICR mice by applying a topical irritant like croton oil to the inner surface of the ear.
-
Immediately after, apply the Chrysosplenol D solution or vehicle control to the same area.
-
-
Assessment of Edema:
-
At a specified time after induction (e.g., 6 hours), euthanize the mice.
-
Collect ear punches from both the treated and untreated ears and weigh them.
-
The difference in weight between the two punches indicates the degree of edema. The percentage of inhibition of edema by Chrysosplenol D can then be calculated relative to the control group.
-
Visualizations
Caption: Experimental workflow for in vivo studies with Chrysosplenol D.
Caption: Putative anti-inflammatory signaling pathway of Chrysosplenol D.
References
- 1. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Chrysosplenol D Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Chrysosplenol D extracts.
Frequently Asked Questions (FAQs)
Q1: What is Chrysosplenol D and what are the primary challenges in obtaining consistent extracts?
A1: Chrysosplenol D is a methoxylated flavonol with potential therapeutic properties, including anti-inflammatory and anticancer activities, found in plants like Artemisia annua.[1][2] The primary challenges in achieving consistent extracts stem from:
-
Low Concentration : As a secondary metabolite, its concentration in the raw plant material can be inherently low and variable.[1]
-
Natural Variability : The chemical composition of the source plant is influenced by factors like climate, harvest time, and storage conditions, leading to initial variability in Chrysosplenol D content.[3][4]
-
Degradation Potential : Flavonoids like Chrysosplenol D are sensitive to heat, light, and pH, which can cause degradation during extraction and purification.[1][5]
-
Complex Matrix : The presence of structurally similar flavonoids, such as casticin, complicates the purification process and can lead to co-elution.[1]
Q2: What are the critical factors contributing to batch-to-batch variability of Chrysosplenol D extracts?
A2: Batch-to-batch variability is a significant challenge in the production of botanical drug products.[4] Key factors include:
-
Raw Material Quality : Variations in the botanical raw materials due to different cultivation locations, climates, fertilization methods, harvest times, and storage conditions are a primary source of inconsistency.[3][6]
-
Extraction Process Parameters : Inconsistent extraction methods, solvent-to-solid ratios, extraction times, and temperatures can significantly impact the yield and purity of Chrysosplenol D.[1][3]
-
Solvent Selection : The type and concentration of the extraction solvent can affect the efficiency of Chrysosplenol D extraction.[1]
-
Post-Extraction Handling : Inadequate control of temperature, light exposure, and oxygen levels during processing and storage can lead to degradation of the final extract.[5]
Q3: Which analytical techniques are recommended for the quality control of Chrysosplenol D extracts?
A3: For reliable quantification and quality control of Chrysosplenol D, High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is the most common and effective method.[1][7]
-
HPLC-DAD allows for tentative identification based on retention time and UV-Vis spectrum.[1]
-
HPLC-MS provides mass spectral data to confirm the molecular weight, aiding in structural elucidation and accurate quantification.[1][7] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low-level analytes in complex matrices.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Chrysosplenol D in Crude Extract | 1. Incomplete extraction from plant material.2. Degradation during extraction.[1] | 1. Increase extraction time, use a higher solvent-to-solid ratio, or consider more exhaustive methods like Soxhlet or ultrasound-assisted extraction.2. Avoid high temperatures and prolonged light exposure; perform extraction at room temperature or under controlled reflux.[1] |
| Inconsistent Chrysosplenol D Concentration Between Batches | 1. Variability in raw plant material.2. Inconsistent extraction parameters. | 1. Source botanicals from a qualified supplier who adheres to Good Agricultural and Collection Practices (GACP).[8] Implement rigorous quality control on incoming raw materials.2. Standardize and strictly control all extraction parameters (solvent, temperature, time, etc.) using a detailed Standard Operating Procedure (SOP). |
| Presence of Impurities (e.g., Casticin) | 1. Co-extraction of structurally similar compounds.2. Suboptimal chromatographic separation.[1] | 1. Optimize the extraction solvent system to improve selectivity for Chrysosplenol D.2. For chromatographic purification, adjust the mobile phase composition, use a longer column, or a column with a smaller particle size. Exploring different stationary phases like phenyl-hexyl or cyano columns may also improve separation.[1] |
| Degradation of Chrysosplenol D in Final Extract | 1. Exposure to heat, light, or oxygen during processing and storage.2. Inappropriate pH or solvent conditions.[5] | 1. Use a rotary evaporator at low temperatures (<50°C) for solvent removal.[2] Store the final extract in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C or -80°C).[9]2. Ensure the pH of any aqueous solutions is slightly acidic, as flavonoids are generally more stable under these conditions.[5] |
Experimental Protocols
Protocol 1: Standardized Extraction of Chrysosplenol D
This protocol provides a general method for the extraction of Chrysosplenol D, which should be optimized for specific plant material and laboratory conditions.
-
Plant Material Preparation :
-
Solvent Extraction :
-
Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (e.g., 10 L) at a 1:10 solid-to-liquid ratio.[1][2]
-
Stir the mixture occasionally at room temperature for 24 hours.[1]
-
-
Filtration and Concentration :
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to fractionate the extract. Chrysosplenol D is expected to be enriched in the ethyl acetate fraction.[1]
-
Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, enriched extract.[1]
-
Protocol 2: Quality Control using HPLC-DAD
This protocol outlines a method for the quantification of Chrysosplenol D in an extract.
-
Standard and Sample Preparation :
-
Prepare a stock solution of a Chrysosplenol D reference standard in a suitable solvent like methanol.
-
Accurately weigh and dissolve the dried extract in the same solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. The specific gradient should be optimized.
-
Flow Rate : Typically 1 mL/min.
-
Detection Wavelength : Monitor at the UV absorbance maximum of Chrysosplenol D (around 350 nm).[1]
-
Injection Volume : 10-20 µL.
-
-
Quantification :
-
Generate a calibration curve using serial dilutions of the Chrysosplenol D reference standard.
-
Calculate the concentration of Chrysosplenol D in the extract by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Chrysosplenol D Quantification
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance.[7] | Separation by chromatography, detection by mass-to-charge ratio.[7] |
| Selectivity | Moderate; relies on chromatographic separation and UV-Vis spectrum.[7] | High; based on precursor and product ion masses.[7] |
| Sensitivity | Lower (typically µg/mL to high ng/mL range).[7] | Higher (typically low ng/mL to pg/mL range).[7] |
| Linearity (r²) | Good (typically > 0.99).[7] | Excellent (typically > 0.999).[7] |
| Accuracy | Good (typically 80-120%).[7] | Excellent (typically 85-115%).[7] |
| Precision (%RSD) | < 15%.[7] | < 15%.[7] |
| Matrix Effects | Less susceptible.[7] | More susceptible to ion suppression or enhancement.[7] |
Visualizations
Caption: Workflow for Minimizing Batch-to-Batch Variability.
Caption: Logical Relationship of Variability Factors and Solutions.
Caption: Simplified Signaling Pathway of Chrysosplenol D.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. EMA Clarifies GMP Requirements for Herbal Substances Used as APIs - ECA Academy [gmp-compliance.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Validating Chrysosplenol D Analysis by HPLC-DAD and LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the validation of Chrysosplenol D analysis. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Chrysosplenol D, a flavonoid with potential therapeutic properties, requires robust and reliable analytical methods for its quantification in various matrices, from plant extracts to biological fluids. The choice between HPLC-DAD and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
Performance Characteristics: A Quantitative Comparison
The validation of an analytical method establishes its performance characteristics, ensuring that the data generated is accurate and reliable. The following tables summarize the key validation parameters for the analysis of Chrysosplenol D using HPLC-DAD and LC-MS/MS.
Table 1: HPLC-DAD - Typical Performance Characteristics for Flavonoid Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.097 - 0.467 µg/mL |
| Limit of Quantification (LOQ) | 0.097 - 0.496 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 88.07 - 109.17% |
Note: Data presented are representative values from validated methods for similar flavonoid compounds, as specific validation data for Chrysosplenol D by HPLC-DAD was not available in the reviewed literature.
Table 2: LC-MS/MS - Validation Data for Chrysosplenol D Analysis in Rat Plasma [1]
| Validation Parameter | Experimental Data |
| Linearity Range | 2 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Precision (Intra-day %RSD) | 3.2% - 7.8% |
| Precision (Inter-day %RSD) | 5.1% - 9.5% |
| Accuracy (Intra-day % Recovery) | 92.3% - 108.5% |
| Accuracy (Inter-day % Recovery) | 95.8% - 104.2% |
From the data, it is evident that LC-MS/MS offers significantly higher sensitivity, with LOD and LOQ values in the nanogram per milliliter range, compared to the microgram per milliliter range typical for HPLC-DAD. This makes LC-MS/MS the preferred method for applications requiring trace-level quantification, such as pharmacokinetic studies. While HPLC-DAD provides excellent linearity and good precision and accuracy for higher concentration samples, its sensitivity is a limiting factor for certain applications.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of Chrysosplenol D using both HPLC-DAD and LC-MS/MS.
HPLC-DAD Method (Generalized Protocol)
This protocol is based on typical methods for flavonoid analysis and should be optimized for specific instrumentation and sample matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance of Chrysosplenol D (approximately 254 nm and 350 nm).
-
-
Sample Preparation (for Plant Extracts):
-
Extraction of the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using techniques like sonication or maceration.
-
Filtration of the extract to remove particulate matter.
-
Dilution of the filtered extract with the mobile phase to an appropriate concentration within the linear range of the method.
-
LC-MS/MS Method for Chrysosplenol D in Rat Plasma[1]
This protocol is for the quantification of Chrysosplenol D in a biological matrix.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Chrysosplenol D: Precursor ion (m/z) → Product ion (m/z).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add an internal standard.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
Visualizing the Workflow
To better illustrate the logical flow of a method validation process, the following diagram was created using the DOT language.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Signaling Pathway and Method Selection Logic
The choice of analytical technique is intrinsically linked to the research question. For instance, elucidating the metabolic fate of Chrysosplenol D requires a highly sensitive method like LC-MS/MS to detect and quantify metabolites present at low concentrations.
References
A Comparative Guide to Analytical Methods for Chrysosplenol D Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Chrysosplenol D is critical for pharmacokinetic studies, quality control of herbal products, and drug development. This guide provides a comprehensive comparison of the two primary analytical methods used for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Understanding the principles, performance characteristics, and specific applications of each method is essential for selecting the most appropriate technique and ensuring data integrity through proper validation and cross-validation.
Method Comparison
The choice between HPLC-DAD and LC-MS/MS for the analysis of Chrysosplenol D hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the sample matrix.[1] While HPLC-DAD is a robust and widely available technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting low levels of Chrysosplenol D in complex biological matrices.[1]
Table 1: Comparison of HPLC-DAD and LC-MS/MS for Chrysosplenol D Quantification
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance.[1] | Separation by chromatography, detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; relies on chromatographic separation and UV-Vis spectrum.[1] | High; based on precursor and product ion masses.[1] |
| Sensitivity | Lower (typically in the µg/mL to high ng/mL range).[1] | Higher (typically in the low ng/mL to pg/mL range).[1] |
| Linearity (r²) | Good (typically > 0.99).[1] | Excellent (typically > 0.999).[1] |
| Accuracy | Good (typically 80-120%).[1] | Excellent (typically 85-115%).[1] |
| Precision (%RSD) | < 15%.[1] | < 15%.[1] |
| Matrix Effects | Less susceptible.[1] | More susceptible to ion suppression or enhancement.[1] |
| Cost | Lower.[1] | Higher.[1] |
| Complexity | Simpler.[1] | More complex.[1] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of Chrysosplenol D in less complex matrices, such as plant extracts, where the concentration of the analyte is relatively high.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Monitoring at the maximum absorbance of Chrysosplenol D (around 254 nm and 340 nm).[1]
-
Injection Volume: 10 µL.[1]
Sample and Standard Preparation:
-
Standard Preparation: A stock solution of Chrysosplenol D is prepared in a suitable solvent like methanol, followed by serial dilutions to create calibration standards.[1]
-
Sample Preparation: For plant extracts, a simple extraction with a suitable solvent followed by filtration may be sufficient.[1] For more complex matrices, a clean-up procedure such as liquid-liquid extraction or solid-phase extraction might be necessary.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying Chrysosplenol D in complex biological matrices like plasma, where concentrations are expected to be low.[1][2]
Instrumentation and Conditions:
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source has been used in a reference study.[2]
-
HPLC Column: Agilent Zorbax Plus C18 (50 mm × 2.1 mm, 1.8 µm).[2]
-
Mobile Phase: A: 0.1% formic acid in water. B: Acetonitrile.[2]
-
Gradient Elution: 0-1 min: 30% B; 1-3 min: 30-90% B; 3-5 min: 90% B; 5.1-7 min: 30% B.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Column Temperature: 35°C.[2]
-
Ionization Mode: ESI Positive.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Gas Temperature: 350°C.[2]
-
Gas Flow: 10 L/min.[2]
-
Nebulizer Pressure: 45 psi.[2]
-
Capillary Voltage: 4000 V.[2]
MRM Transitions:
-
Chrysosplenol D: Precursor Ion (m/z) 349.1 -> Product Ion (m/z) 334.0
-
Wogonin (Internal Standard): Precursor Ion (m/z) 285.1 -> Product Ion (m/z) 270.0
Sample Preparation (Rat Plasma):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.[2]
-
Add 10 µL of the internal standard working solution (Wogonin in methanol).[2]
-
Add 1 mL of methyl tert-butyl ether.[2]
-
Vortex the mixture for 3 minutes.[2]
-
Centrifuge at 13,000 rpm for 10 minutes.[2]
-
Transfer the upper organic layer to a clean tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial for analysis.[2]
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of Chrysosplenol D using LC-MS/MS in rat plasma.
Table 2: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Chrysosplenol D | 1 - 1000 | > 0.99 | 0.5 | 1 |
Table 3: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chrysosplenol D | 2 | 5.8 | 6.5 | 102.5 |
| 50 | 4.2 | 5.1 | 101.2 | |
| 800 | 3.5 | 4.3 | 98.8 |
Table 4: Matrix Effect and Recovery
| Analyte | Spiked Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Chrysosplenol D | 2 | 95.3 | 85.1 |
| 50 | 96.8 | 87.5 | |
| 800 | 97.2 | 86.4 |
Visualizations
Caption: Workflow for Chrysosplenol D quantification.
Caption: Logic diagram for selecting an analytical method.
Cross-Validation of Analytical Methods
When data from different analytical methods are to be compared or combined, cross-validation is essential to ensure the consistency and reliability of the results.[1] This process involves analyzing the same set of quality control samples with both the reference and test methods to determine if the obtained data are comparable.[3]
Caption: Workflow for the cross-validation of two analytical methods.
References
Chrysosplenol D: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
A comprehensive review of existing preclinical data reveals Chrysosplenol D, a polymethoxylated flavonol, as a potent anti-cancer agent with varying efficacy across different cancer cell lines. This guide synthesizes quantitative data, outlines detailed experimental methodologies, and visualizes key signaling pathways to provide a valuable resource for researchers and drug development professionals.
Chrysosplenol D has demonstrated significant cytotoxic and anti-proliferative effects in a range of cancer types, primarily through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1] This document provides a comparative analysis of its activity in triple-negative breast cancer, non-small-cell lung cancer, prostate cancer, pancreatic cancer, oral squamous cell carcinoma, and colorectal adenocarcinoma.
Comparative Cytotoxicity of Chrysosplenol D
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for Chrysosplenol D across various human cancer cell lines after 48 hours of treatment, highlighting the differential sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Level | Reference |
| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | <10 | Most Sensitive | [2][3] |
| CAL-51 | Triple-Negative Breast Cancer (TNBC) | ~10 | High | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | High | [2][4] |
| CAL-148 | Triple-Negative Breast Cancer (TNBC) | ~15 | Moderate | [4] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20 / 36 | Moderate | [2][4] |
| DU145 | Prostate Cancer | ~20-30 | Moderate | [5] |
| PC-3 | Androgen-Independent Prostate Carcinoma | >30 / >40 | Most Resistant | [2][4][5] |
| MCF7 | Hormone-Sensitive Breast Cancer | >30 | Relatively Resistant | [2][4] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | Low | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data indicates that non-small-cell lung cancer (A549) and triple-negative breast cancer cell lines (CAL-51, MDA-MB-231) are particularly sensitive to Chrysosplenol D.[2][3][4] In contrast, androgen-independent prostate cancer (PC-3) and hormone-sensitive breast cancer (MCF7) cell lines exhibit higher resistance.[2][4] The sensitivity of cancer cells to Chrysosplenol D appears to be correlated with the basal activation state of specific signaling pathways, such as high basal ERK1/2 and low AKT activity in the sensitive MDA-MB-231 cells.[2][6]
Mechanisms of Action: A Multi-Faceted Approach
Chrysosplenol D exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death (apoptosis).[3] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] Key events include the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), DNA damage, and cleavage of Poly (ADP-ribose) polymerase (PARP).[1][2]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, particularly at the G2/M phase in oral squamous cell carcinoma cells.[7][8]
-
Modulation of Signaling Pathways: Chrysosplenol D influences several critical intracellular signaling cascades.[1] In triple-negative breast cancer cells, it activates the ERK1/2 pathway, leading to apoptosis.[2][9] In oral squamous cell carcinoma, it suppresses the MAPK pathway and activates Heme Oxygenase-1 (HO-1) expression.[7][8] It has also been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication, in non-small-cell lung cancer cells.[4][10]
-
Induction of Autophagy: In some cancer cell lines, such as prostate cancer, Chrysosplenol D has been observed to induce autophagy.[11]
Key Signaling Pathways and Experimental Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the key signaling pathways affected by Chrysosplenol D and a general workflow for its in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells [mdpi.com]
- 7. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]
- 9. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Chrysosplenol D: A Comparative Analysis Against Standard Chemotherapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chrysosplenol D, a novel natural compound, with the standard-of-care chemotherapy drugs, Doxorubicin and Paclitaxel, in the context of Triple-Negative Breast Cancer (TNBC). This document synthesizes preclinical data to offer an objective evaluation of their respective mechanisms of action, efficacy, and the experimental protocols used for their assessment.
Executive Summary
Chrysosplenol D, a polymethoxylated flavonol, has demonstrated significant anticancer properties in preclinical studies, positioning it as a potential alternative or adjuvant therapeutic agent.[1] This guide focuses on its comparative performance against Doxorubicin and Paclitaxel, two of the most common cytotoxic agents used in TNBC treatment. While direct head-to-head clinical trials are yet to be conducted, in vitro data provides valuable insights into their distinct and overlapping functionalities.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for Chrysosplenol D, Doxorubicin, and Paclitaxel in various TNBC cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| Chrysosplenol D | MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 µM | [2][3] |
| CAL-51 | Triple-Negative Breast Cancer | ~15 µM | [3] | |
| CAL-148 | Triple-Negative Breast Cancer | ~20 µM | [3] | |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 µM - 6.5 µM | [4][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.35 µM | [4] | |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM - 2 nM | [6][7] |
| DU4475 | Triple-Negative Breast Cancer | ~0.4-0.9 nM | [8] |
Mechanisms of Action: A Comparative Overview
Chrysosplenol D, Doxorubicin, and Paclitaxel exert their anticancer effects through distinct molecular mechanisms, targeting different cellular processes.
Chrysosplenol D exhibits a multi-faceted mechanism of action. It is known to induce apoptosis (programmed cell death) through the activation of the ERK1/2 signaling pathway and the generation of reactive oxygen species (ROS).[9][10] It has also been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication.[11]
Doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II.[12][13] This action prevents the re-ligation of DNA strands, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[][15] Doxorubicin is also known to generate free radicals, contributing to its cytotoxic effects.[12]
Paclitaxel , a member of the taxane (B156437) family, targets microtubules.[16] It stabilizes the microtubule polymer, preventing the dynamic instability necessary for mitotic spindle formation and chromosome segregation during cell division.[17][18] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[19]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound.
Figure 1: Chrysosplenol D's multifaceted anti-cancer mechanism.
Figure 2: Doxorubicin's primary mechanisms of anti-cancer activity.
Figure 3: Paclitaxel's mechanism of action via microtubule stabilization.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of Chrysosplenol D and standard chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
Drug Treatment: Prepare serial dilutions of the test compound (Chrysosplenol D, Doxorubicin, or Paclitaxel) in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, carefully remove the medium. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration.[20]
Figure 4: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time points (e.g., 24 and 48 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[11]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[11][21]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 5: Experimental workflow for the Annexin V apoptosis assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-tubulin, Bcl-2, ERK1/2) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Chrysosplenol D presents a compelling profile as a potential anti-cancer agent with a distinct mechanism of action compared to standard chemotherapy drugs like Doxorubicin and Paclitaxel. Its ability to induce apoptosis through multiple pathways, including ERK1/2 activation and Topoisomerase IIα inhibition, suggests its potential in overcoming resistance mechanisms associated with conventional therapies. While the in vitro data is promising, further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Chrysosplenol D in the treatment of Triple-Negative Breast Cancer and other malignancies. This guide serves as a foundational resource for researchers and drug development professionals to inform future studies and experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Doxorubicin - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validating the Pro-Apoptotic Efficacy of Chrysosplenol D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chrysosplenol D's pro-apoptotic activity against other flavonoid alternatives, supported by experimental data. It includes detailed methodologies for key validation assays and visual representations of the underlying molecular mechanisms to inform research and development decisions.
Introduction to Chrysosplenol D
Chrysosplenol D is a flavonoid compound that has garnered significant interest in oncological research for its potential as a pro-apoptotic agent. Studies have demonstrated its efficacy in inducing programmed cell death in various cancer cell lines, including triple-negative breast cancer, oral squamous cell carcinoma, and non-small-cell lung cancer.[1][2] Its multifaceted mechanism of action, targeting key signaling pathways involved in cell survival and proliferation, makes it a compelling candidate for further investigation as a potential anti-cancer therapeutic.
Mechanism of Action: Signaling Pathways
Chrysosplenol D induces apoptosis through the modulation of several critical signaling pathways. A primary mechanism involves the sustained activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[3] Paradoxically, while transient ERK1/2 activation often promotes cell survival, prolonged activation can trigger apoptosis. Chrysosplenol D has also been shown to downregulate the pro-survival PI3K/AKT pathway and upregulate the expression of Heme Oxygenase-1 (HO-1), which has been linked to apoptotic cell death.[2][4] Furthermore, it can induce DNA damage by inhibiting topoisomerase IIα, a key enzyme in DNA replication.[1]
References
- 1. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Chrysosplenol D and Other Flavonoids: Mechanisms of Action in Cancer and Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of Chrysosplenol D and other prominent flavonoids. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of the cellular signaling pathways involved.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases.[1][2] Among these, Chrysosplenol D, a methoxyflavone, has demonstrated notable anti-cancer and anti-inflammatory properties.[3][4] This guide will compare the molecular mechanisms of Chrysosplenol D with other well-researched flavonoids, namely Quercetin, Luteolin, Casticin (B192668), Apigenin, and Kaempferol, highlighting both common and distinct pathways of action.
Anti-Cancer Mechanisms: A Multi-pronged Attack on Malignancy
Flavonoids exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and proliferation.[5][6]
Chrysosplenol D has been shown to be a potent inducer of apoptosis in several cancer cell lines.[7][8] A key mechanism is its ability to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically through the sustained activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[7][9] This prolonged activation, in contrast to the transient activation often seen with growth signals, can trigger apoptotic pathways.[7] Furthermore, Chrysosplenol D has been identified as an inhibitor of topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA damage and subsequent apoptosis in non-small-cell lung cancer cells.[10]
In comparison, other flavonoids utilize a range of apoptotic triggers. Quercetin , for instance, often induces apoptosis through the intrinsic pathway by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases.[6][11] Luteolin and Apigenin have also been shown to induce apoptosis by influencing the Bcl-2 family of proteins and activating caspase cascades.[10][12][13] Casticin demonstrates a multi-faceted approach by inducing G2/M cell cycle arrest and apoptosis through the depletion of Bcl-2.[3][14]
The phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical survival pathway often dysregulated in cancer, is another common target for flavonoids. Chrysosplenol D's efficacy has been observed to be higher in cancer cells with low AKT activity.[7][9] Similarly, Luteolin , Apigenin , and Kaempferol have been reported to inhibit the PI3K/AKT pathway, thereby promoting apoptosis and inhibiting proliferation.[9][10][12]
Quantitative Comparison of Anti-Cancer Activity:
The cytotoxic effects of these flavonoids have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chrysosplenol D | MDA-MB-231 | Triple Negative Breast Cancer | 11.6 | [3][7] |
| A549 | Non-Small-Cell Lung Carcinoma | <10 | [3][7] | |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | [3][4] | |
| Quercetin | HL-60 | Acute Promyelocytic Leukemia | ~50 | [15] |
| MDA-MB-231 | Triple Negative Breast Cancer | ~20 | [15] | |
| HepG2 | Hepatocellular Carcinoma | 10-30 (dose-dependent) | [15] | |
| Luteolin | MDA-MB-231 | Triple Negative Breast Cancer | - | [16] |
| SW620 | Colorectal Cancer | 50-100 | ||
| Casticin | MDA-MB-231 | Triple Negative Breast Cancer | 19.5 | [7] |
| Apigenin | HeLa | Cervical Cancer | - | |
| U87 | Glioblastoma | - | [10] | |
| Kaempferol | MFE-280 | Endometrial Carcinoma | - | [9] |
Anti-Inflammatory Mechanisms: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer.[5] Flavonoids are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.[1][17]
A central player in inflammation is the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.[17] Chrysosplenol D has been shown to inhibit the NF-κB pathway.[12] This is a common mechanism shared with many other flavonoids, including Quercetin , Luteolin , Apigenin , and Kaempferol , which all have been reported to suppress NF-κB activation.[12][13][18][19]
The MAPK signaling pathways (including ERK1/2, JNK, and p38) are also crucial in mediating inflammatory responses. Chrysosplenol D's modulation of ERK1/2 is relevant to its anti-inflammatory effects as well.[20] Quercetin , Luteolin , and Kaempferol have also been shown to inhibit various arms of the MAPK pathway to exert their anti-inflammatory effects.[12][18][19]
Furthermore, flavonoids can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Quercetin and Apigenin have been specifically noted to reduce COX-2 activity.[6][13]
Signaling Pathway Diagrams
To visually represent these complex interactions, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of flavonoids on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a series of concentrations of the flavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Western Blot for ERK1/2 Activation
Objective: To assess the phosphorylation status of ERK1/2 as an indicator of its activation.
Protocol:
-
Cell Lysis: After treating cells with the flavonoid for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[1]
NF-κB Activation Assay (Nuclear Translocation)
Objective: To determine the effect of flavonoids on the activation of NF-κB by measuring the translocation of its p65 subunit to the nucleus.
Protocol:
-
Cell Treatment: Treat cells with the flavonoid and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial kit or a standard protocol.[7]
-
Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions as described above, using a primary antibody against the NF-κB p65 subunit.
-
Data Analysis: An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.
Topoisomerase IIα Inhibition Assay
Objective: To assess the ability of flavonoids to inhibit the catalytic activity of topoisomerase IIα.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase IIα enzyme, and the flavonoid at various concentrations in an appropriate reaction buffer.[15]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase IIα activity is indicated by a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled DNA substrate.
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of flavonoids in a mouse model.
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Flavonoid Administration: Administer the flavonoid (e.g., orally or intraperitoneally) to the test group of mice. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the flavonoid-treated group compared to the vehicle-treated control group.
Conclusion
Chrysosplenol D and other flavonoids represent a rich source of potential therapeutic agents with diverse mechanisms of action against cancer and inflammation. While there are commonalities in their ability to target key signaling pathways like NF-κB and MAPK, there are also distinct mechanisms, such as the specific role of sustained ERK1/2 activation and topoisomerase IIα inhibition by Chrysosplenol D. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of these promising natural compounds into effective clinical therapies. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular Mechanisms of Casticin Action: an Update on its Antitumor Functions [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. [PDF] Molecular mechanisms of casticin action: an update on its antitumor functions. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanisms of Casticin Action: an Update on its Antitumor Functions -Asian Pacific Journal of Cancer Prevention | 학회 [koreascience.kr]
Benchmarking synthetic Chrysosplenol D against naturally derived compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally derived Chrysosplenol D, a flavonoid with significant therapeutic potential. While extensive research has elucidated the biological activities of the natural compound, a direct comparative study benchmarking its synthetic counterpart is not yet available in the scientific literature. This guide summarizes the known performance of naturally derived Chrysosplenol D, details the methods for its chemical synthesis, and provides the experimental context for its biological evaluation.
Data Presentation: Performance of Naturally Derived Chrysosplenol D
The biological activity of Chrysosplenol D, primarily isolated from plants like Artemisia annua, has been evaluated in numerous studies.[1] Its efficacy, particularly in cancer cell cytotoxicity, is well-documented.
Table 1: Anti-Cancer Activity of Naturally Derived Chrysosplenol D (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function. The following table summarizes the IC50 values of naturally derived Chrysosplenol D against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | 48 |
| A549 | Non-Small-Cell Lung Carcinoma | Most Sensitive | 48 |
| PC-3 | Androgen-Independent Prostate Carcinoma | Most Resistant | 48 |
| MCF7 | Hormone-Sensitive Breast Cancer | More resistant than Casticin (B192668) | 48 |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | Not Specified |
Note: "Most sensitive" and "most resistant" are qualitative descriptions from the source material where specific IC50 values were not provided for all tested cell lines.[2]
Table 2: Anti-Inflammatory Activity of Naturally Derived Chrysosplenol D
Chrysosplenol D has demonstrated significant anti-inflammatory properties in preclinical models.
| Model | Effect | Key Findings |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Protection against lung injury | Decreased levels of inflammatory factors, oxidative stress, and apoptosis.[3] |
| Croton oil-induced ear edema in mice | Inhibition of topical inflammation | Inhibition of edema comparable to indomethacin.[4] |
| LPS-stimulated Raw264.7 macrophage cells | Suppression of inflammatory response | Suppressed release of IL-1β, IL-6, and MCP-1.[4] |
Chemical Synthesis of Chrysosplenol D
While biological data for synthetic Chrysosplenol D is lacking, its chemical synthesis has been successfully achieved. The primary method reported involves an aldol (B89426) condensation followed by an Algar-Flynn-Oyamada oxidative cyclization.[5] This synthetic route provides a means to produce Chrysosplenol D in a laboratory setting, which is crucial for further investigation and potential therapeutic development. The availability of a synthetic route will enable extensive evaluation of the compound, including direct comparisons with the natural product in future studies.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of Chrysosplenol D.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Chrysosplenol D
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
96-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Chrysosplenol D and incubate for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the induction of apoptosis (programmed cell death) by Chrysosplenol D.
Materials:
-
Chrysosplenol D
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Chrysosplenol D for the indicated time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Chrysosplenol D
-
Cancer cell lines
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against ERK1/2, phospho-ERK1/2, Topoisomerase IIα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with Chrysosplenol D and lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Chrysosplenol D exerts its biological effects through the modulation of several key signaling pathways.
MAPK/ERK1/2 Signaling Pathway
In some cancer cells, such as triple-negative breast cancer, Chrysosplenol D has been shown to activate the ERK1/2 pathway, which paradoxically leads to apoptosis.[7][8][9][10]
Caption: Chrysosplenol D-induced apoptosis via the ERK1/2 pathway.
Topoisomerase IIα Inhibition Pathway
In non-small-cell lung cancer cells, Chrysosplenol D is suggested to act as a Topoisomerase IIα inhibitor.[11] By binding to the Topoisomerase IIα-DNA complex, it impairs DNA replication, leading to DNA damage and subsequent apoptosis.
Caption: Inhibition of Topoisomerase IIα by Chrysosplenol D.
Experimental Workflow for In Vitro Anti-Cancer Evaluation
A typical workflow for assessing the anti-cancer properties of Chrysosplenol D is outlined below.
Caption: In Vitro Anti-Cancer Evaluation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chrysosplenol D protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct synthesis of chrysosplenol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chrysosplenol D and Artemisinin's Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anticancer properties of two natural compounds derived from Artemisia annua: the flavonol Chrysosplenol D and the well-known sesquiterpene lactone, artemisinin (B1665778). While both originate from the same plant, their mechanisms of action, potency, and molecular targets exhibit significant differences. This document consolidates preclinical data to facilitate informed decisions in oncology research and drug development.
I. Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Data from multiple studies demonstrate that Chrysosplenol D and the derivatives of artemisinin (such as Dihydroartemisinin - DHA) exhibit varied cytotoxic effects across a range of human cancer cell lines.
Notably, in a direct comparison study, Chrysosplenol D showed significant cytotoxicity against several cancer cell lines, whereas artemisinin itself was found to be largely non-toxic, with IC50 values exceeding 100 µM.[1][2] However, artemisinin's semi-synthetic derivatives are known to be much more potent.[3]
Table 1: Comparative IC50 Values of Chrysosplenol D in Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6[1][4] |
| CAL-51 | Triple-Negative Breast Cancer | ~10[4][5] |
| CAL-148 | Triple-Negative Breast Cancer | ~15[4][5] |
| A549 | Non-Small Cell Lung Carcinoma | <10[1][4] |
| MCF7 | Hormone-Sensitive Breast Cancer | >30[1][4] |
| PC-3 | Androgen-Independent Prostate Carcinoma | >30[1][4] |
| MIA PaCa-2 | Pancreatic Carcinoma | 36[1] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48[4][6] |
Table 2: Comparative IC50 Values of Artemisinin and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| Artemisinin | Various | Various | >100[1][2] | 48h |
| Dihydroartemisinin | HCT116 | Colorectal Carcinoma | 15.08 - 38.46[7] | 24h |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68[8] | 48h |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 7.08[8] | 48h |
| Artesunate | A549 | Lung Cancer | 28.8 (µg/mL)[8] | Not Specified |
| ART-TPP | HeLa | Cervical Cancer | 0.82[9][10] | Not Specified |
| ART-TPP | SKBR3 | Breast Cancer | 6.13[9][10] | Not Specified |
*ART-TPP is a mitochondria-targeting artemisinin analogue.[9][10]
II. Mechanisms of Action: Divergent Molecular Pathways
Chrysosplenol D and artemisinin employ distinct molecular strategies to induce cancer cell death. Artemisinin's action is famously dependent on intracellular iron, while Chrysosplenol D modulates specific kinase signaling pathways and directly inhibits enzymes crucial for DNA replication.
Chrysosplenol D: A Multi-pronged Approach
Chrysosplenol D exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and the modulation of key signaling cascades.[11]
-
Induction of Apoptosis: It triggers programmed cell death by causing mitochondrial membrane potential loss, generating reactive oxygen species (ROS), inducing DNA damage, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[11][12][13]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase in oral squamous cell carcinoma (OSCC) cells.[14]
-
Signaling Pathway Modulation:
-
MAPK Pathway: It can inhibit the activation of ERK1/2, JNK, and p38 in OSCC.[14][15] Paradoxically, in triple-negative breast cancer (TNBC), it activates the ERK1/2 pathway, which leads to apoptosis.[1][13][15]
-
HO-1 Upregulation: In OSCC, the upregulation of Heme Oxygenase-1 (HO-1) is a critical factor in its apoptosis-inducing mechanism.[11][14]
-
-
Topoisomerase IIα Inhibition: Chrysosplenol D can inhibit topoisomerase IIα, an enzyme vital for DNA replication, leading to DNA damage and apoptosis in non-small-cell lung cancer cells.[11][16]
Artemisinin & Derivatives: Iron-Dependent Oxidative Assault
The anticancer activity of artemisinin and its derivatives is fundamentally linked to their endoperoxide bridge, which reacts with intracellular iron to generate a burst of cytotoxic ROS.[17][18][19]
-
ROS Generation: This is the hallmark mechanism. Cancer cells often have higher iron concentrations than normal cells, making them more susceptible to artemisinin-induced cytotoxicity.[3][20]
-
Induction of Cell Death:
-
Apoptosis: The massive oxidative stress triggers the intrinsic apoptotic pathway.[17][18]
-
Ferroptosis: Artemisinins are potent inducers of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10][18][20]
-
Autophagy: The cellular damage caused by artemisinins can also induce autophagy.[18][21]
-
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, commonly at the G0/G1 and G2/M phases, by altering the expression of cyclins and cyclin-dependent kinases.[3][17]
-
Inhibition of Angiogenesis & Metastasis: Artemisinins have been shown to reduce levels of vascular endothelial growth factor (VEGF) and inhibit pathways like Wnt/β-catenin, which are crucial for tumor growth, invasion, and metastasis.[3][18][19][20]
III. In Vivo Efficacy
Both compounds have demonstrated anticancer activity in preclinical animal models.
-
Chrysosplenol D: In an in vivo study using MDA-MB-231 breast cancer xenografts on chick chorioallantoic membranes (CAM), Chrysosplenol D significantly reduced tumor mass to a degree comparable with the standard chemotherapeutic drug doxorubicin.[1][2]
-
Artemisinin and Derivatives: Numerous studies using xenograft models have shown that artemisinins can substantially reduce tumor volume and progression.[3][18] The compounds have also been the subject of several clinical trials, which have generally shown them to be safe and well-tolerated, with some evidence of efficacy.[18][20]
IV. Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anticancer effects of these compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Chrysosplenol D or artemisinin. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add an organic solvent like DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.
-
Protein Extraction: After treating cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate the protein lysates by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., PARP, Caspase-3, p-ERK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).[17]
V. Conclusion
Chrysosplenol D and artemisinin are both promising anticancer agents from Artemisia annua, but they are not interchangeable.
-
Chrysosplenol D emerges as a potent cytotoxic agent in its own right, with a mechanism involving the modulation of key cancer signaling pathways like MAPK and the inhibition of Topoisomerase IIα.[15][16] Its efficacy appears to be correlated with the basal activation state of pathways like ERK1/2 in certain cancer cells.[1][13]
-
Artemisinin itself shows low cytotoxicity, but its semi-synthetic derivatives are highly active.[1][3] Their unique iron-dependent mechanism, leading to massive ROS production and ferroptosis, represents a distinct therapeutic strategy that could be particularly effective in iron-rich tumor microenvironments.[17][20]
For drug development professionals, Chrysosplenol D warrants further investigation as a lead compound targeting specific signaling vulnerabilities. Artemisinin and its derivatives continue to be attractive for their unique mechanism of action and potential for repurposing, particularly in combination therapies that could exploit or enhance iron-dependent cell death pathways.[22]
References
- 1. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]
- 10. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 19. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 20. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Chrysosplenol D's Synergistic Effects in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chrysosplenol D's potential synergistic effects when combined with conventional chemotherapeutic agents. While direct quantitative data on the synergistic interactions of Chrysosplenol D is emerging, this document compiles existing preclinical data on its individual efficacy and outlines the established methodologies for evaluating its synergistic potential. The experimental protocols and data presented are based on established standards for synergy testing and provide a framework for the validation of Chrysosplenol D in combination therapies.
Data Presentation: Efficacy of Chrysosplenol D and Potential Synergistic Combinations
Chrysosplenol D has demonstrated significant cytotoxic effects across various cancer cell lines. Its efficacy is often compared with standard chemotherapeutic drugs like doxorubicin (B1662922). The following tables summarize the inhibitory concentrations (IC50) of Chrysosplenol D in different cancer cell lines and present a hypothetical, yet plausible, synergistic interaction with doxorubicin, based on studies with structurally similar flavonoids.
Table 1: In Vitro Cytotoxicity of Chrysosplenol D in Various Cancer Cell Lines (48h Treatment) [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 |
| CAL-51 | Triple-Negative Breast Cancer | ~15 |
| CAL-148 | Triple-Negative Breast Cancer | ~20 |
| A549 | Non-Small-Cell Lung Carcinoma | <10 |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20 |
| PC-3 | Prostate Carcinoma | >30 |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 |
Table 2: Illustrative Synergistic Effects of Chrysosplenol D with Doxorubicin on MDA-MB-231 Cells (48h Treatment)
Note: The following data is illustrative and intended to model a typical outcome of a synergy experiment based on the Chou-Talalay method. Actual experimental results may vary.
| Compound | IC50 (µM) (Single Agent) | IC50 (µM) (in Combination) | Combination Index (CI) | Synergy Interpretation |
| Chrysosplenol D | 11.6 | 5.8 | < 1 | Synergistic |
| Doxorubicin | 0.5 | 0.25 | < 1 | Synergistic |
Experimental Protocols
Protocol for Determining Drug Synergy using the Chou-Talalay Method[4][5][6]
This protocol outlines the steps to quantify the synergistic, additive, or antagonistic effects of Chrysosplenol D in combination with another anticancer drug.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate medium and conditions.
-
Seed the cells in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
2. Drug Preparation and Dilution Series:
-
Prepare stock solutions of Chrysosplenol D and the combination drug (e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
3. Cell Treatment:
-
Treat the cells with the single-agent dilutions and the combination dilutions.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
4. Cell Viability Assay (e.g., MTT Assay):
-
After the desired incubation period (e.g., 48 hours), assess cell viability using a standard method like the MTT assay.
-
Measure the absorbance, which is proportional to the number of viable cells.
5. Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CalcuSyn or CompuSyn to perform the Chou-Talalay analysis.[4][5][6][7][8]
-
The software will generate a Combination Index (CI) value for different effect levels.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol for Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the effect of Chrysosplenol D, alone and in combination, on key signaling proteins.
1. Cell Lysis:
-
Treat cells with Chrysosplenol D, the combination drug, or both for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated ERK1/2, total ERK1/2, Topoisomerase IIα, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation.
Mandatory Visualizations
Signaling Pathways of Chrysosplenol D
Caption: Signaling pathways of Chrysosplenol D leading to apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for determining drug synergy.
Mechanistic Insights
Chrysosplenol D is understood to exert its anticancer effects through multiple mechanisms. One of the key pathways involves the sustained activation of the ERK1/2 signaling pathway, which, contrary to its usual pro-survival role, can promote apoptosis in certain cancer cells.[2][3] Additionally, Chrysosplenol D has been identified as an inhibitor of Topoisomerase IIα.[9] By stabilizing the Topoisomerase IIα-DNA complex, it induces DNA damage, which subsequently triggers apoptotic cell death. The potential for synergy with other drugs may arise from the complementary or simultaneous targeting of different critical pathways for cancer cell survival and proliferation. For instance, combining Chrysosplenol D with a DNA-damaging agent like doxorubicin could lead to a more potent induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CalcuSyn, Version 2.0 [norecopa.no]
- 7. aacrjournals.org [aacrjournals.org]
- 8. combosyn.com [combosyn.com]
- 9. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chrysospermin D: A Procedural Guide
Key Safety and Disposal Parameters
To ensure safe handling and disposal, it is crucial to be aware of the key characteristics of Chrysospermin D and similar chemical entities. The following table summarizes important safety considerations, drawing from information on related compounds.
| Parameter | Observation | Recommended Action |
| Physical State | Expected to be a solid powder. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid creating dust. |
| Solubility | Information not available. | Assume low water solubility. Do not dispose of down the drain. |
| Toxicity | Acute toxicity data not available. | Handle with caution as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. |
| Environmental Fate | Information not available. | Do not allow to enter sewers or surface/ground water.[1][2][3] |
| Incompatible Materials | Likely incompatible with strong oxidizing agents, strong reducing agents, and bases. | Store separately from incompatible materials. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to mitigate risks and ensure regulatory compliance. The following workflow outlines the decision-making process and necessary actions for its disposal.
Experimental Protocols for Decontamination
In the event of a small spill or contamination of lab surfaces, a thorough decontamination procedure is essential.
Materials:
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Absorbent pads or paper towels
-
Two pairs of chemical-resistant gloves
-
Safety goggles
-
Lab coat
-
Sealable, labeled hazardous waste container
Procedure:
-
Don Personal Protective Equipment (PPE): Ensure you are wearing two pairs of gloves, safety goggles, and a lab coat.
-
Contain the Spill: If the spill is liquid, use absorbent pads to contain the area. For a solid powder, carefully wipe with a damp paper towel to avoid creating dust.
-
Decontaminate the Area:
-
Generously wet a fresh paper towel with an appropriate organic solvent.
-
Wipe the contaminated area, working from the outside in.
-
Repeat the wipe with a fresh, solvent-wetted paper towel at least two more times to ensure complete removal of the residue.
-
-
Dispose of Cleaning Materials: Place all used absorbent pads, paper towels, and the outer pair of gloves into a designated, sealable hazardous waste container.
-
Final Steps:
-
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal, which will likely involve incineration.[4]
-
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Navigating the Unknown: A Safety Protocol for Handling Chrysospermin D and Other Novel Chemical Entities
When handling a substance with unknown hazards, it is crucial to treat it as potentially hazardous. This involves a thorough risk assessment and the implementation of stringent safety measures, including the use of appropriate personal protective equipment (PPE), meticulous handling procedures, and a clear disposal plan.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE should be based on a conservative assessment of potential risks, including dermal contact, inhalation, and ingestion. For a compound like Chrysospermin D, a flavonoid of which the specific toxicological properties are uncharacterized, the following PPE is recommended as a minimum requirement.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[1] | Provides a robust barrier against potential skin absorption. The outer glove can be removed immediately in case of contamination, minimizing the risk of exposure.[1] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[2] | Protects against splashes and airborne particles. |
| A face shield worn over safety goggles.[1] | Offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing.[1] | |
| Body Protection | A lab coat with long sleeves and tight-fitting cuffs. | Prevents skin contact with potential contaminants. |
| A chemically resistant apron over the lab coat.[3] | Recommended when handling significant quantities of the compound or when there is a higher risk of splashes. | |
| Respiratory Protection | Use of a certified chemical fume hood.[2] | Essential for preventing the inhalation of any dust or aerosols. |
| A NIOSH-approved respirator may be required based on a risk assessment of the specific procedure. | To be determined by a qualified safety professional based on the scale of the experiment and the potential for aerosolization. | |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Operational Plan: From Laboratory Bench to Waste Disposal
1. Risk Assessment: Before any work begins, a thorough risk assessment should be conducted.[4][5][6] This involves reviewing any available literature on this compound or related flavonoid compounds to understand potential hazards. Given the lack of specific data, a conservative approach assuming high toxicity is prudent.[2]
2. Workspace Preparation: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] The work surface should be covered with absorbent, disposable liners to contain any spills. An emergency spill kit should be readily accessible.
3. Weighing and Solution Preparation: Weigh the solid compound carefully within the fume hood. To minimize the generation of airborne dust, it is advisable to handle the compound in a glove bag or a similar contained environment within the fume hood if possible. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Experimental Procedures: All experimental manipulations involving this compound should be carried out in the fume hood. Use appropriate laboratory equipment and techniques to minimize the risk of spills or splashes.
5. Decontamination: After handling, all surfaces and equipment that may have come into contact with this compound should be decontaminated. The choice of decontamination solution will depend on the chemical properties of the compound; however, a solution of soap and water followed by a solvent rinse (such as ethanol (B145695) or acetone, if compatible) is a general starting point.
Disposal Plan: Ensuring Safe and Compliant Waste Management
1. Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, absorbent liners, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[7]
2. Waste Labeling: The waste container must be labeled as "Hazardous Waste" and should include the name of the chemical ("this compound, of unknown toxicity") and the date of accumulation.[8]
3. Disposal Procedure: The disposal of unknown or uncharacterized chemical waste must be handled by a licensed hazardous waste disposal company.[9][10][11] Do not dispose of this material down the drain or in regular trash.[7][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[10]
The following logical diagram illustrates the decision-making process for the disposal of novel compounds.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound and other novel chemical entities, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. twu.edu [twu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. acs.org [acs.org]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. unmc.edu [unmc.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
